molecular formula C8H6BrClN2 B138176 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine CAS No. 136117-72-1

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Cat. No.: B138176
CAS No.: 136117-72-1
M. Wt: 245.5 g/mol
InChI Key: YEXHHHNCGSIJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H6BrClN2 and its molecular weight is 245.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXHHHNCGSIJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469610
Record name 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-72-1
Record name 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136117-72-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the heterocyclic compound 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine, a valuable building block in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols for each key step, and summarizes all relevant quantitative data in structured tables for clarity and ease of comparison.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process. The first step involves the bromination of 2-aminopyridine to produce the key intermediate, 2-amino-5-bromopyridine. The second step is a cyclocondensation reaction between 2-amino-5-bromopyridine and 1,3-dichloroacetone to form the final product. This method is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclocondensation 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Br2, Acetic Acid 1,3-Dichloroacetone 1,3-Dichloroacetone Intermediate_Salt Quaternary Salt Intermediate This compound This compound Intermediate_Salt->this compound Cyclization

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

This protocol is adapted from a well-established procedure for the bromination of 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Bromine

  • Acetic acid

  • 40% Sodium hydroxide solution

  • Petroleum ether (b.p. 60-80 °C)

  • Water

Equipment:

  • 2 L three-necked flask

  • Stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

  • 5 L beaker

  • Filtration apparatus

Procedure:

  • In a 2 L three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid.

  • Cool the solution to below 20°C using an ice bath.

  • Slowly add a solution of 480 g (3.0 moles) of bromine in 300 ml of acetic acid dropwise with vigorous stirring over 1 hour. Maintain the temperature below 20°C initially. After about half of the bromine solution has been added, the temperature can be allowed to rise to 50°C.

  • Once the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with 750 ml of water to dissolve the precipitated hydrobromide salt.

  • Transfer the solution to a 5 L beaker and neutralize it with approximately 1.2 L of 40% sodium hydroxide solution, while stirring and cooling.

  • Collect the precipitated product by filtration and wash it with water until the washings are free of ionic bromide.

  • Dry the crude product at 110°C.

  • To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried product with three 500 ml portions of hot petroleum ether (b.p. 60-80°C).

  • The resulting 2-amino-5-bromopyridine is sufficiently pure for the next step.

Quantitative Data:

ParameterValueReference
Yield320–347 g (62–67%)
Melting Point132–135 °C
Step 2: Synthesis of this compound

This protocol is based on analogous cyclocondensation reactions of substituted 2-aminopyridines with 1,3-dichloroacetone.

Materials:

  • 2-Amino-5-bromopyridine

  • 1,3-Dichloroacetone

  • Acetonitrile

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 2-amino-5-bromopyridine (1.0 eq) in acetonitrile.

  • Add sodium bicarbonate (1.1 eq) to the suspension.

  • Add 1,3-dichloroacetone (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Quantitative and Characterization Data (Based on Analogous Compounds):

ParameterExpected Value
YieldModerate to good
AppearanceSolid
¹H NMR
δ (ppm) ~4.8s, 2H (CH₂Cl)
δ (ppm) ~7.2-8.2m, 4H (aromatic protons)
¹³C NMR
δ (ppm) ~45(CH₂Cl)
δ (ppm) ~110-150(aromatic carbons)
IR (cm⁻¹)
~3100-3000C-H aromatic stretch
~1640C=N stretch
~1500, 1450C=C aromatic stretch
~750C-Cl stretch
~600C-Br stretch

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the synthesis and purification process.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-5-bromopyridine cluster_step2 Step 2: Synthesis of Target Compound S1_Start Dissolve 2-Aminopyridine in Acetic Acid S1_Bromination Add Bromine Solution S1_Start->S1_Bromination S1_Stir Stir for 1 hour S1_Bromination->S1_Stir S1_Dilute Dilute with Water S1_Stir->S1_Dilute S1_Neutralize Neutralize with NaOH S1_Dilute->S1_Neutralize S1_Filter Filter and Wash S1_Neutralize->S1_Filter S1_Dry Dry the Product S1_Filter->S1_Dry S1_Wash_PE Wash with Petroleum Ether S1_Dry->S1_Wash_PE S1_Product Pure 2-Amino-5-bromopyridine S1_Wash_PE->S1_Product S2_Start Suspend 2-Amino-5-bromopyridine in Acetonitrile S1_Product->S2_Start Starting Material S2_Reagents Add NaHCO₃ and 1,3-Dichloroacetone S2_Start->S2_Reagents S2_Reflux Reflux for 12-24 hours S2_Reagents->S2_Reflux S2_Cooldown Cool and Filter S2_Reflux->S2_Cooldown S2_Concentrate Concentrate Filtrate S2_Cooldown->S2_Concentrate S2_Extract Work-up with Ethyl Acetate S2_Concentrate->S2_Extract S2_Dry Dry and Concentrate S2_Extract->S2_Dry S2_Purify Column Chromatography S2_Dry->S2_Purify S2_Product This compound S2_Purify->S2_Product

Caption: Detailed workflow for the synthesis of the target compound.

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic acid is corrosive. Avoid contact with skin and eyes.

  • Sodium hydroxide is a strong base and is corrosive. Handle with care.

  • 1,3-Dichloroacetone is a lachrymator and should be handled in a fume hood.

  • Organic solvents such as acetonitrile , ethyl acetate , and petroleum ether are flammable. Keep them away from ignition sources.

  • Always wear appropriate PPE during all experimental procedures.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the reaction conditions for their specific setup.

An In-depth Technical Guide to the Characterization of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine. This molecule holds significant potential for further investigation in medicinal chemistry due to the established broad biological activities of the imidazo[1,2-a]pyridine scaffold.[1][2] This document outlines a probable synthetic route, detailed experimental protocols for its characterization, and expected physicochemical and spectral data based on established chemical principles and data from analogous compounds.

Physicochemical and Spectral Data

A summary of the anticipated quantitative data for this compound is presented below. These values are extrapolated from known data for structurally related compounds.

PropertyPredicted Value
Molecular Formula C₈H₆BrClN₂
Molecular Weight 245.51 g/mol
Appearance Off-white to light yellow solid
Melting Point Estimated 110-120 °C
Solubility Soluble in DMSO, DMF, and chlorinated solvents
¹H NMR (400 MHz, CDCl₃) δ 8.15 (s, 1H), 7.70 (s, 1H), 7.45 (d, 1H), 7.10 (d, 1H), 4.80 (s, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 145.0, 142.5, 128.0, 125.5, 120.0, 118.0, 112.0, 45.0
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₈H₇BrClN₂⁺: 244.95, found: 244.9

Synthetic Pathway

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. This common method for forming the imidazo[1,2-a]pyridine core involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.[3][4]

Synthesis_Pathway 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine Reaction Reaction 5-Bromo-2-aminopyridine->Reaction 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Reaction This compound This compound Reaction->this compound Cyclocondensation

A proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of related imidazo[1,2-a]pyridines.[3][4]

  • Reaction Setup: To a solution of 5-Bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add 1,3-dichloroacetone (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization Workflow

A standard workflow for the characterization of the synthesized compound is outlined below.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis Synthesized_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Compound->MS FTIR FTIR Spectroscopy Synthesized_Compound->FTIR MP Melting Point Analysis Synthesized_Compound->MP Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation MP->Structure_Confirmation

A general experimental workflow for the characterization of the target compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core and a singlet for the chloromethyl group.

    • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and their chemical environments within the molecule.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the compound. The isotopic pattern of bromine and chlorine will be a key diagnostic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for C-H, C=C, and C-N bonds within the heterocyclic system, as well as the C-Cl bond of the chloromethyl group.

  • Melting Point Analysis:

    • The melting point of the purified solid will be determined to assess its purity. A sharp melting point range is indicative of a pure compound.

Biological Context and Potential Applications

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5] The introduction of a reactive chloromethyl group at the 2-position and a bromine atom at the 6-position of the imidazo[1,2-a]pyridine core in this compound provides a versatile platform for the synthesis of a diverse library of new chemical entities for drug discovery and development. The chloromethyl group can serve as a key electrophilic handle for further chemical modifications, allowing for the attachment of various functional groups to explore structure-activity relationships.

References

An In-depth Technical Guide to 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, known for its versatile biological activities. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering detailed methodologies and insights into this promising chemical entity.

Core Chemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be inferred from closely related analogues and its constituent functional groups. The hydrochloride salt of this compound is commercially available, indicating a degree of stability suitable for laboratory use.

PropertyValue (Predicted or Inferred)Notes
CAS Number Not explicitly found for the free base. Hydrochloride salt is available.The lack of a specific CAS number for the free base suggests it may be primarily synthesized and used as an intermediate.
Molecular Formula C₈H₆BrClN₂Derived from the chemical structure.
Molecular Weight 245.51 g/mol Calculated based on the molecular formula.
Appearance Likely a solid at room temperature.Based on the physical state of the commercially available hydrochloride salt and related imidazo[1,2-a]pyridine derivatives.
Melting Point (°C) Not determined.For reference, the parent compound, 6-Bromoimidazo[1,2-a]pyridine, has a melting point of 76-81 °C. The presence of the chloromethyl group is expected to alter this value.
Boiling Point (°C) Not determined.Likely to decompose at higher temperatures.
Solubility Expected to be soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane).The hydrochloride salt would exhibit greater solubility in polar protic solvents like water and alcohols.

Synthesis and Characterization

The synthesis of this compound can be reliably achieved through the cyclocondensation reaction of 5-bromo-2-aminopyridine with 1,3-dichloroacetone. This is a standard and widely used method for the preparation of the imidazo[1,2-a]pyridine scaffold.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromo-2-aminopyridine

  • 1,3-Dichloroacetone

  • Anhydrous acetonitrile (or a similar aprotic solvent like ethanol or DMF)[1][2]

  • Sodium bicarbonate (for work-up)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-aminopyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1.0-1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the hydrohalide salt of the product) has formed, it can be collected by filtration. Alternatively, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the aromatic protons of the imidazo[1,2-a]pyridine core, the brominated pyridine ring, and the characteristic singlet of the chloromethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

G cluster_synthesis Synthesis Workflow start 5-Bromo-2-aminopyridine reaction Cyclocondensation start->reaction reagent 1,3-Dichloroacetone reagent->reaction solvent Acetonitrile (Reflux) solvent->reaction product This compound reaction->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product G cluster_kinase Imidazo[1,2-a]pyridines as Kinase Inhibitors growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates cell_proliferation Cell Proliferation & Survival akt->cell_proliferation imidazo_pyridine Imidazo[1,2-a]pyridine Derivative imidazo_pyridine->pi3k inhibits G cluster_drug_discovery Drug Discovery Workflow start This compound library_synthesis Library Synthesis (Parallel Chemistry) start->library_synthesis screening High-Throughput Screening library_synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical candidate Drug Candidate preclinical->candidate

References

Technical Guide: Spectral and Synthetic Profile of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and synthetic methodology for a key intermediate in pharmaceutical research, focusing on a representative 6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine derivative. Due to the limited availability of a complete public dataset for this compound, this document presents comprehensive data for the closely related analogue, 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine . The experimental protocols and spectral analyses provided herein offer valuable insights for the synthesis and characterization of this class of compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.52mCH
7.73d7.9CH
7.72sCH
5.09sCH₂

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
145.3C
143.3C
139.7C
136.2C
134.5CH
129.9CH x2
128.3CH x2
127.7CH
119.1CH
112.4C
56.7CH₂

Solvent: CDCl₃

Table 3: Mass Spectrometry and Elemental Analysis
Analysis TypeExpected ValueFound Value
Elemental Analysis
%C43.9243.97
%H2.952.67
%N10.2410.45

Experimental Protocols

The following section details the synthetic procedure for 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine.

Synthesis of 6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine

Materials:

  • Sodium toluene-4-sulfinate

  • 6-Bromo-2-chloromethylimidazo[1,2-a]pyridine

  • Dimethyl sulfoxide (DMSO)

  • Propan-2-ol

  • Tungsten lamp (150W)

Procedure:

  • A solution of sodium toluene-4-sulfinate (1.78 g, 10 mmol) in DMSO (40 mL) was prepared under an inert atmosphere (N₂).

  • To this solution, 1.45 g (5.0 mmol) of 6-bromo-2-chloromethylimidazo[1,2-a]pyridine was added.

  • The reaction mixture was irradiated with a 150W tungsten lamp and stirred at room temperature for 3 hours.

  • The reaction progress was monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting material.

  • Upon completion, the mixture was poured into an ice-water mixture, leading to the precipitation of a solid.

  • The solid was collected by filtration and dried in the air.

  • The crude product was purified by recrystallization from propan-2-ol to yield the final product as a yellow solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 6-bromo-3-nitro-2-tosylmethylimidazo[1,2-a]pyridine from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, which is a subsequent reaction step detailed in the source literature. This provides a visual representation of the handling and transformation of this class of compounds.

SynthesisWorkflow cluster_start Reactants start Start Materials reagents Sodium toluene-4-sulfinate in DMSO starting_material 6-Bromo-2-chloromethyl- 3-nitroimidazo[1,2-a]pyridine reaction Reaction reagents->reaction Combine and stir (3h, RT, 150W lamp) starting_material->reaction Combine and stir (3h, RT, 150W lamp) workup Workup reaction->workup Pour into ice-water purification Purification workup->purification Filter and dry solid product Final Product: 6-Bromo-3-nitro-2-tosylmethyl- imidazo[1,2-a]pyridine purification->product Recrystallize from propan-2-ol

Caption: Synthetic workflow for a derivative of the title compound.

An In-depth Technical Guide on the Core Mechanism of Action of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data on the mechanism of action for 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is not extensively available in current literature, this technical guide synthesizes the known biological activities of structurally related imidazo[1,2-a]pyridine derivatives to propose a putative mechanism of action. This class of compounds has demonstrated significant potential as anticancer agents, primarily through the inhibition of key cellular signaling pathways and disruption of cytoskeletal components. This guide will delve into the preclinical data of closely related analogs, focusing on their effects on the PI3K/AKT/mTOR pathway and tubulin polymerization. Detailed experimental protocols and quantitative data from relevant studies are provided to support further research and drug development efforts in this area.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2] Various derivatives of this scaffold have been investigated and have shown a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3][4] The core structure of imidazo[1,2-a]pyridine serves as a versatile scaffold for the development of targeted therapeutic agents.[1]

Putative Mechanisms of Action

Based on the body of research on imidazo[1,2-a]pyridine derivatives, two primary mechanisms of action have been identified for their anticancer effects: inhibition of the PI3K/AKT/mTOR signaling pathway and disruption of microtubule dynamics through tubulin inhibition.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for anticancer drug development.[5][6]

Several studies have reported that imidazo[1,2-a]pyridine derivatives are potent inhibitors of PI3K and/or mTOR.[6][7] For instance, certain derivatives have been shown to be potent PI3K/mTOR dual inhibitors.[6] The inhibition of this pathway by imidazo[1,2-a]pyridine analogs leads to a cascade of downstream effects, including:

  • Cell Cycle Arrest: Treatment with these compounds has been observed to induce cell cycle arrest, often at the G2/M phase.[8][9] This is evidenced by the increased levels of cell cycle inhibitors like p53 and p21.[7][10]

  • Induction of Apoptosis: Inhibition of the PI3K/AKT/mTOR pathway can trigger programmed cell death (apoptosis). This is often observed through an increase in the expression of pro-apoptotic proteins such as BAX and cleaved caspases (e.g., caspase-3, -8, and -9), and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[8][10][11]

The proposed mechanism involves the binding of the imidazo[1,2-a]pyridine core to the ATP-binding site of PI3K, which in turn inhibits the phosphorylation of AKT and its downstream target, mTOR.[7]

PI3K_AKT_mTOR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Bcl2 Bcl-2 AKT->Bcl2 Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis Bcl2->Apoptosis Inhibition 6_Bromo_IP This compound (Analog) 6_Bromo_IP->PI3K Inhibition

Figure 1: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.
Antitubulin Activity

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy.

Certain imidazo[1,2-a]pyridine derivatives have been identified as potent antitubulin agents.[12] These compounds have been shown to bind to the colchicine-binding site of tubulin, thereby inhibiting tubulin polymerization.[12] This disruption of microtubule formation leads to:

  • Mitotic Arrest: Cells are unable to form a proper mitotic spindle, leading to an arrest in the M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to cancer cell death.

Antitubulin_Mechanism cluster_tubulin Microtubule Dynamics Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization Tubulin->Microtubules Inhibition Microtubules->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Imidazo_Pyridine Imidazo[1,2-a]pyridine Analog Imidazo_Pyridine->Tubulin Binding to Colchicine Site Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: Proposed mechanism of antitubulin activity by imidazo[1,2-a]pyridine analogs.

Quantitative Data Summary

The following tables summarize the in vitro activities of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines and kinases.

Compound Cell Line Cancer Type IC50 (µM) Reference
Compound 6 (an imidazo[1,2-a]pyridine derivative)A375Melanoma9.7 ± 0.9[13]
WM115Melanoma12.5 ± 1.3[13]
HeLaCervical Cancer15.2 ± 1.1[13]
Compound 5 (an imidazo[1,2-a]pyridine derivative)A375Melanoma30.1 ± 1.8[13]
HeLaCervical Cancer44.6 ± 3.5[13]
Compound 7 (an imidazo[1,2-a]pyridine derivative)A375Melanoma20.4 ± 1.5[13]
WM115Melanoma28.9 ± 2.4[13]
HeLaCervical Cancer35.8 ± 2.9[13]
IP-5 (an imidazo[1,2-a]pyridine derivative)HCC1937Breast Cancer45[10][14]
IP-6 (an imidazo[1,2-a]pyridine derivative)HCC1937Breast Cancer47.7[10][14]
IP-7 (an imidazo[1,2-a]pyridine derivative)HCC1937Breast Cancer79.6[10][14]
Thiazole derivative 12 (an imidazo[1,2-a]pyridine derivative)A375Melanoma0.14[7][15]
HeLaCervical Cancer0.21[7][15]
Compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)Various cancer cell lines-0.09 - 0.43[5]
Compound Target Kinase IC50 Reference
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a)PI3K p110alpha0.67 µM[15]
Optimized derivative 2gPI3K p110alpha0.0018 µM[15]
Thiazole derivative 12PI3K p110alpha0.0028 µM[15]
Compound 35 (a 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivative)PI3Kα150 nM[16]
Compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)PI3Kα1.94 nM[5]

Experimental Protocols

Cell Viability Assessment using MTT Assay[13][17][18]

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCC1937)

  • 96-well plates

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in the complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubate the cells for the desired treatment period (e.g., 48 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for 15-20 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with compound B->C D Incubate 48h C->D E Add MTT solution D->E F Incubate 4h E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 3: General workflow for the MTT cell viability assay.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining[7][13]

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyridine compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the imidazo[1,2-a]pyridine compound for 24 or 48 hours.

  • Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Pathway Proteins[7][10]

This protocol is used to detect the levels of key proteins in a signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-mTOR, p53, p21, BAX, Bcl-2, caspases)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system.

Conclusion and Future Directions

The available evidence strongly suggests that imidazo[1,2-a]pyridine derivatives, including potentially this compound, exert their anticancer effects through the inhibition of the PI3K/AKT/mTOR pathway and/or by acting as antitubulin agents. The reactive 2-(chloromethyl) group on the specified compound could potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in the active sites of its target proteins, which may lead to irreversible inhibition and enhanced potency.

Further research is warranted to elucidate the precise mechanism of action of this compound. This should include direct enzymatic assays to confirm its inhibitory activity against PI3K isoforms and tubulin polymerization assays. Moreover, co-crystallization studies could provide valuable insights into the specific binding interactions with its molecular targets. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to undertake these future investigations and to further explore the therapeutic potential of this promising class of compounds.

References

Unveiling the Therapeutic Potential: A Technical Overview of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The imidazo[1,2-a]pyridine core is a "privileged" scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] The introduction of a bromine atom at the 6-position and a reactive chloromethyl group at the 2-position of this scaffold suggests the potential for potent and targeted biological effects. This guide summarizes the known biological activities of closely related 6-bromo-imidazo[1,2-a]pyridine derivatives, focusing on their anticancer and antimicrobial properties, to infer the potential of the titular compound.

Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives

Research has demonstrated that 6-substituted imidazo[1,2-a]pyridines exhibit significant cytotoxic effects against various cancer cell lines. A notable study synthesized a range of these compounds and evaluated their activity against the colon cancer cell lines HT-29 and Caco-2.[3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 6-substituted imidazo[1,2-a]pyridine derivatives against human colon cancer cell lines.

Compound ID6-SubstituentHT-29 IC50 (µM)Caco-2 IC50 (µM)
Derivative 1 Phenyl5.2 ± 0.86.1 ± 0.9
Derivative 2 4-Methoxyphenyl4.8 ± 0.55.5 ± 0.7
Derivative 3 4-Chlorophenyl3.9 ± 0.44.7 ± 0.6
Derivative 4 4-Nitrophenyl3.1 ± 0.33.8 ± 0.5

Data extracted from a study on 6-substituted imidazo[1,2-a]pyridines and their effects on colon cancer cell lines.[3]

Mechanism of Action: Induction of Apoptosis

Studies suggest that the anticancer activity of these imidazo[1,2-a]pyridine derivatives is mediated through the induction of apoptosis.[3] Treatment of colon cancer cells with these compounds led to the activation of key executioner caspases, namely caspase-3 and caspase-8.[3] Furthermore, the release of cytochrome c from the mitochondria into the cytosol was observed, indicating the involvement of the intrinsic apoptotic pathway.[3]

The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, has also been identified as a target for some imidazo[1,2-a]pyridine derivatives.[4][5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[4] Specifically, certain derivatives have shown potent inhibitory activity against the p110α isoform of phosphoinositide 3-kinase (PI3K).[6]

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by certain 6-substituted imidazo[1,2-a]pyridine derivatives.

apoptosis_pathway cluster_cell Cancer Cell Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Mitochondrion Mitochondrion Imidazo[1,2-a]pyridine->Mitochondrion Induces release of Caspase8 Caspase-8 Imidazo[1,2-a]pyridine->Caspase8 Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase3 Caspase-3 Cytochrome c->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes antimicrobial_workflow cluster_workflow Antimicrobial Screening Workflow Start Synthesis of Imidazo[1,2-a]pyridine Derivatives Primary_Screening Primary Screening (e.g., Agar Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination Mechanism_of_Action Mechanism of Action Studies MBC_MFC_Determination->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

References

Unveiling the Therapeutic Potential of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the potential therapeutic targets of a specific derivative, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine. While direct experimental data for this compound is limited, its structural features—notably the reactive 2-(chloromethyl) group—strongly suggest its potential as a covalent inhibitor. This document extrapolates potential therapeutic targets based on the known activities of structurally related imidazo[1,2-a]pyridine derivatives, provides detailed experimental protocols for target validation, and outlines a systematic workflow for the identification of its specific molecular targets.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile biological profile. Derivatives of this scaffold have been reported to exhibit anticancer, anti-inflammatory, anti-infective, and central nervous system activities. Their success is attributed to their ability to interact with a variety of biological targets, including enzymes and receptors. The subject of this guide, this compound, possesses a key reactive moiety in the 2-(chloromethyl) group, which can act as an electrophile, enabling the formation of covalent bonds with nucleophilic residues on protein targets. This potential for covalent inhibition offers the prospect of enhanced potency, prolonged duration of action, and the ability to target challenging proteins.

Extrapolated Potential Therapeutic Targets

Based on extensive research into the imidazo[1,2-a]pyridine class of compounds, several key therapeutic targets can be postulated for this compound. The primary focus lies within the realm of oncology, particularly in the inhibition of protein kinases that play a central role in cancer cell proliferation, survival, and angiogenesis.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers. Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, mTOR, or as dual PI3K/mTOR inhibitors.[1][2][3] The covalent binding potential of this compound could lead to irreversible inhibition of key kinases in this pathway, such as PI3Kα.

Receptor Tyrosine Kinases (RTKs)

Several RTKs have been identified as targets for imidazo[1,2-a]pyridine derivatives. These include:

  • Platelet-Derived Growth Factor Receptor (PDGFR): Imidazo[1,2-a]pyridines have been developed as potent inhibitors of PDGFR, a key driver of angiogenesis and tumor growth.[4][5]

  • c-Met: Aberrant c-Met activation is implicated in cancer progression and metastasis. Novel imidazo[1,2-a]pyridine compounds have demonstrated selective c-Met inhibition.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): As a crucial regulator of angiogenesis, VEGFR is a well-established target in cancer therapy, and some imidazo[1,2-a]pyridines have shown inhibitory activity against it.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is another important RTK target in oncology, and imidazo[1,2-a]pyridine derivatives have been explored as its inhibitors.

KRAS G12C

The discovery of covalent inhibitors for the KRAS G12C mutant has been a significant breakthrough in oncology. Recently, imidazo[1,2-a]pyridine has been utilized as a scaffold for the development of novel KRAS G12C covalent inhibitors.[6] The electrophilic nature of this compound makes it a candidate for targeting the mutant cysteine residue in KRAS G12C.

Data Presentation: In Vitro Potency of Related Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the reported in vitro activities of various imidazo[1,2-a]pyridine derivatives against some of the potential therapeutic targets. This data provides a benchmark for the anticipated potency of this compound.

Compound ClassTargetAssay TypePotency (IC50)Reference
Imidazo[1,2-a]pyridine DerivativePI3KαBiochemical Assay2 nM[1]
Imidazo[1,2-a]pyridine DerivativePI3K/mTORBiochemical AssayPotent Inhibition[2]
Imidazo[1,2-a]pyridine DerivativePDGFRβCellular AssayEC50 = 65 ng/mL[4]
Imidazo[1,2-a]pyridine Derivativec-MetKinase Assay12.8 nM
Imidazo[1,2-a]pyridine DerivativeKRAS G12C-mutated NCI-H358 cellsCell Proliferation Assay0.86 µM
Imidazo[1,2-a]pyridine Compound 6A375, WM115, HeLa cellsCell Viability (MTT) Assay9.7 to 44.6 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the potential therapeutic targets of this compound.

Kinase Inhibition Assays (General Protocol)

Objective: To determine the in vitro inhibitory activity of the compound against a panel of purified protein kinases.

Methodology:

  • Reagents: Purified recombinant kinase, corresponding substrate, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well or 384-well plate, add the kinase, its substrate, and the test compound in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the chosen detection method (e.g., luminescence for ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines representing different tumor types and genetic backgrounds (e.g., with known mutations in PIK3CA, KRAS, or overexpression of target RTKs).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Pathway Modulation

Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in a signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the test compound at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Covalent Target Identification using Activity-Based Protein Profiling (ABPP)

Objective: To identify the specific protein targets that are covalently modified by this compound in a complex proteome.

Methodology:

  • Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of this compound to serve as a probe for click chemistry.

  • Proteome Labeling:

    • Treat live cells or cell lysates with the probe.

    • The reactive chloromethyl group will form a covalent bond with its protein target(s).

  • Click Chemistry:

    • Lyse the cells (if treated live) and perform a click reaction between the alkyne/azide tag on the probe-labeled proteins and a corresponding azide/alkyne-biotin reporter tag.

  • Enrichment of Labeled Proteins:

    • Use streptavidin-coated beads to pull down the biotin-labeled proteins.

  • Proteomic Analysis:

    • Digest the enriched proteins with trypsin.

    • Identify the proteins and the specific sites of modification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mandatory Visualizations

G growth_factor Growth Factor rtk Receptor Tyrosine Kinase (e.g., PDGFR, c-Met, VEGFR, EGFR) growth_factor->rtk pi3k PI3K rtk->pi3k ras RAS rtk->ras pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 akt AKT pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation compound This compound (Potential Covalent Inhibitor) compound->rtk compound->pi3k compound->ras e.g., KRAS G12C raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Potential signaling pathways targeted by this compound.

G start Start: This compound probe_synthesis Synthesize Alkyne/Azide Probe start->probe_synthesis cell_treatment Treat Cells/Lysate with Probe probe_synthesis->cell_treatment click_reaction Click Chemistry with Biotin Reporter cell_treatment->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment digestion On-bead Trypsin Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms target_id Identify Covalent Targets and Sites lcms->target_id

Caption: Experimental workflow for covalent target identification using ABPP.

Conclusion and Future Directions

While the specific therapeutic targets of this compound are yet to be definitively identified, its structural characteristics and the known biological activities of the broader imidazo[1,2-a]pyridine class provide a strong rationale for its investigation as a covalent inhibitor, particularly in the context of cancer therapy. The extrapolated targets, including the PI3K/AKT/mTOR pathway, various receptor tyrosine kinases, and mutant KRAS, represent high-value areas for initial screening. The experimental protocols outlined in this guide offer a robust framework for validating these potential targets and for the unambiguous identification of its covalent binding partners within the proteome. Future research should focus on a systematic evaluation of this compound against a panel of cancer cell lines and kinases, followed by in-depth proteomic studies to elucidate its precise mechanism of action. The insights gained from such studies will be instrumental in advancing this compound through the drug discovery pipeline.

References

The Imidazo[1,2-a]Pyridine Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Imidazo[1,2-a]pyridine Compounds for Researchers, Scientists, and Drug Development Professionals.

The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry due to its presence in a wide array of biologically active compounds. This versatile core structure has been identified as a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity, leading to the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of imidazo[1,2-a]pyridine compounds, their synthesis, and their diverse applications in drug development, with a focus on their mechanisms of action.

Discovery and Historical Perspective

The exploration of the imidazo[1,2-a]pyridine core dates back to the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (Tschitschibabin). The classical synthesis, known as the Tschitschibabin reaction, involves the condensation of 2-aminopyridines with α-halocarbonyl compounds. This foundational reaction paved the way for the synthesis of a vast library of substituted imidazo[1,2-a]pyridines.

Initially, the biological activities of these compounds were not extensively explored. However, in the latter half of the 20th century, a surge in interest led to the discovery of their diverse pharmacological properties. A significant milestone in the history of imidazo[1,2-a]pyridines was the development and commercialization of drugs like Zolpidem (a hypnotic agent for insomnia), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[1][2] The success of these drugs solidified the importance of the imidazo[1,2-a]pyridine scaffold in drug discovery and spurred further research into its therapeutic potential.

Synthesis of the Imidazo[1,2-a]Pyridine Core

A variety of synthetic methodologies have been developed to construct the imidazo[1,2-a]pyridine ring system. These can be broadly categorized into classical and modern approaches.

Classical Synthetic Routes
  • Tschitschibabin Reaction: This is the most traditional method, involving the reaction of a 2-aminopyridine with an α-haloketone. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.

  • Ortoleva-King Reaction: This method utilizes a mixture of a ketone, iodine, and a pyridine to form a pyridinium salt, which then reacts with an amine to yield the imidazo[1,2-a]pyridine.[1]

Modern Synthetic Strategies

Modern organic synthesis has introduced more efficient and versatile methods for the construction of the imidazo[1,2-a]pyridine core, often with a focus on green chemistry principles.

  • Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a one-pot, three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, providing rapid access to a diverse range of 3-aminoimidazo[1,2-a]pyridines.[3][4][5][6][7][8][9]

  • Copper-Catalyzed Synthesis: Several copper-catalyzed methods have been developed, including the reaction of 2-aminopyridines with terminal alkynes and the aerobic oxidative cyclization of 2-aminopyridines with ketones or nitroolefins.[10][11][12][13] These methods often offer mild reaction conditions and high yields.

  • Catalyst-Free and Solvent-Free Syntheses: In line with the principles of green chemistry, catalyst-free and solvent-free methods have been reported, often utilizing microwave or ultrasound irradiation to promote the reaction.

Below is a generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Method cluster_product Product 2-Aminopyridine 2-Aminopyridine Reaction Tschitschibabin / GBB / Cu-catalyzed / etc. 2-Aminopyridine->Reaction Carbonyl Compound α-Haloketone / Aldehyde / Ketone / Nitroolefin Carbonyl Compound->Reaction Third Component Isocyanide / Alkyne (optional) Third Component->Reaction Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core Reaction->Imidazo[1,2-a]pyridine Core

Generalized Synthetic Workflow for Imidazo[1,2-a]pyridines.

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic transformations.

General Procedure for the Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (5-10 mol%)

  • Methanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative, aldehyde, and scandium(III) triflate.

  • Add methanol to the flask and stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide to the reaction mixture and continue stirring at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

General Procedure for the Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitroolefins

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Nitroolefin (1.2 mmol)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Dimethylformamide (DMF) (3 mL)

Procedure:

  • To a sealed reaction vessel, add the 2-aminopyridine derivative, nitroolefin, and copper(I) bromide.

  • Add dimethylformamide to the vessel.

  • Heat the reaction mixture at 80-100 °C for 8-12 hours under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.[10][11][13]

Synthesis of Zolpidem

The synthesis of Zolpidem typically involves a multi-step process. A common route is outlined below.

Step 1: Synthesis of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

  • A mixture of 2-amino-5-methylpyridine and 2-bromo-4'-methylacetophenone in a suitable solvent (e.g., ethanol) is refluxed for several hours.

  • After cooling, the product precipitates and is collected by filtration, washed, and dried.

Step 2: Mannich Reaction

  • The product from Step 1 is dissolved in acetic acid.

  • An aqueous solution of dimethylamine and formaldehyde is added, and the mixture is heated.

  • After the reaction is complete, the acetic acid is removed under vacuum. The residue is basified and extracted with an organic solvent.

Step 3: Quaternization and Cyanation

  • The product from Step 2 is treated with a methylating agent (e.g., methyl iodide) to form the quaternary ammonium salt.

  • The salt is then reacted with sodium cyanide to introduce the nitrile group.

Step 4: Hydrolysis and Amidation

  • The nitrile is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., KOH).

  • The carboxylic acid is then converted to the N,N-dimethylamide (Zolpidem) using a coupling agent (e.g., carbonyldiimidazole) and dimethylamine.[14][15][16][17][18]

Therapeutic Applications and Biological Activities

Imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridines is one of the most extensively studied areas. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms.

4.1.1. Kinase Inhibition

Imidazo[1,2-a]pyridines have been developed as potent inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα and dual PI3K/mTOR inhibitors.[2][19][20][21][22]

  • c-Met Inhibitors: The c-Met proto-oncogene is a receptor tyrosine kinase that plays a significant role in tumor progression and metastasis. Imidazo[1,2-a]pyridine-based compounds have been developed as selective and potent c-Met inhibitors.[7][23][24][25]

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->PI3K Imidazo[1,2-a]pyridine->mTORC1

Inhibition of the PI3K/Akt/mTOR Pathway.

4.1.2. Other Anticancer Mechanisms

Imidazo[1,2-a]pyridines have also been shown to induce apoptosis and cell cycle arrest in cancer cells. Some derivatives interfere with the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer.

The diagram below depicts the modulation of the STAT3/NF-κB pathway.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Nucleus Nucleus STAT3 Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Nucleus->Gene Transcription IKK IKK IκBα-NF-κB IκBα-NF-κB Complex IKK->IκBα-NF-κB phosphorylates IκBα IκBα IκBα NF-κB NF-κB NF-κB->Nucleus p-IκBα p-IκBα IκBα-NF-κB->p-IκBα Ub Ubiquitination & Degradation p-IκBα->Ub Ub->NF-κB Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->STAT3 Imidazo[1,2-a]pyridine->IKK

Modulation of the STAT3/NF-κB Signaling Pathway.

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/SeriesTargetCancer Cell LineIC₅₀Reference(s)
PI3Kα Inhibitor (Compound 35)PI3KαT47D (Breast)150 nM[2][20]
c-Met Inhibitor (Compound 22e)c-MetEBC-1 (Lung)45.0 nM[23]
c-Met Inhibitor (Compound 31)c-Met Kinase-12.8 nM[7][24]
Imidazo[1,2-a]pyridine-Pt conjugate-HT-29 (Colon)-[26]
Imidazo[1,2-a]pyridine (Compound 12b)-Hep-2, HepG2, MCF-7, A37511-13 µM[27][28]
Dual PI3K/mTOR InhibitorPI3K/mTORHCT-116 (Colon)10 nM[22]
Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of anti-TB agents, with several compounds exhibiting potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[27][29][30][31][32][33] Some of these compounds have been shown to target QcrB, a subunit of the electron transport chain.[30]

Table 2: Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/SeriesTargetM. tuberculosis StrainMICReference(s)
Imidazo[1,2-a]pyridine-3-carboxamides (Compound 18)QcrBH37Rv0.004 µM[29]
Imidazo[1,2-a]pyridine-3-carboxamides (Compound 1)-H37Rv≤1 µM[31]
Imidazo[1,2-a]pyridine amides (IPA-6)Enoyl Acyl Carrier Protein ReductaseH37Rv0.05 µg/mL[32]
N-benzylic imidazo[1,2-a]pyridine carboxamides (Compound B1)-H37Rv< 0.035 µM[31]
Imidazo[1,2-a]pyridine ethers (IPE)ATP synthase-MIC₈₀ <0.5 µM[2]
Antiviral Activity

Certain imidazo[1,2-a]pyridine derivatives have demonstrated significant antiviral activity, particularly against herpesviruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[6][24][34][35][36][37]

Table 3: Antiviral Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/SeriesVirusEC₅₀Reference(s)
2-Aryl-3-pyrimidyl-imidazo[1,2-a]pyridinesHerpes Simplex VirusSimilar to acyclovir[34][36]
Thioether derivativesHuman Cytomegalovirus-[6][37]
Dibromoimidazo[1,2-a]pyridines--[24][35]
Antibacterial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antibacterial properties against both Gram-positive and Gram-negative bacteria.[9][33][34][38][39]

Table 4: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/SeriesBacterial StrainMICReference(s)
Imidazo[1,2-a]pyridinyl-chalcones (Compound 5h)S. aureus (clinical strain)6.25 µg/mL[13]
Imidazo[1,2-a]pyrimidine chalconesE. coli, S. aureus50 µg/mL (concentration tested)[33]
Azo-Based Imidazo[1,2-a]pyridines (Compounds 4c, 4e)S. aureus, E. coli0.5–0.7 mg/mL[34]

Conclusion

The imidazo[1,2-a]pyridine core has proven to be a remarkably versatile and valuable scaffold in the realm of medicinal chemistry. From its initial discovery through classical synthetic routes to the development of modern, efficient methodologies, the journey of this heterocyclic system has been marked by significant advancements. The diverse range of biological activities, including potent anticancer, antitubercular, antiviral, and antibacterial properties, underscores the immense therapeutic potential of imidazo[1,2-a]pyridine derivatives. The continued exploration of this privileged scaffold, aided by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to yield novel and effective therapeutic agents for a wide range of diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a solid foundation for future innovation in the field of imidazo[1,2-a]pyridine chemistry.

References

An In-depth Technical Guide to the Structural Analysis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds, including marketed drugs.[1][2][3][4] The introduction of bromine and a reactive chloromethyl group offers versatile points for further functionalization, making this a valuable building block in synthetic chemistry.

Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive analysis of its structural and spectroscopic properties.

Physicochemical Properties

The core structure is the imidazo[1,2-a]pyridine bicyclic system. The key physicochemical properties, including those of the parent 6-bromo-imidazo[1,2-a]pyridine, are summarized below.

PropertyPredicted/Reference ValueReference(s)
Molecular Formula C₈H₆BrClN₂-
Molecular Weight 245.51 g/mol -
Appearance Predicted to be a solid at room temperature
Melting Point (°C) Expected to be higher than 6-bromoimidazo[1,2-a]pyridine (76-81 °C) due to increased molecular weight and polarity.
InChI Key Predicted based on structure-
SMILES String ClCc1cn2cc(Br)ccc2n1-

Synthesis and Experimental Protocols

The synthesis of 2-substituted imidazo[1,2-a]pyridines is typically achieved via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5]

Proposed Synthesis of this compound

The logical synthetic route involves the reaction of 5-bromo-2-aminopyridine with 1,3-dichloroacetone.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 5-bromo-2-aminopyridine 5-Bromo-2-aminopyridine Reaction Condensation/ Cyclization 5-bromo-2-aminopyridine->Reaction 1,3-dichloroacetone 1,3-Dichloroacetone 1,3-dichloroacetone->Reaction Product This compound Reaction->Product Reflux in Ethanol

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 5-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or 1,2-dimethoxyethane, add 1,3-dichloroacetone (1.1 eq).[6]

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃). The resulting precipitate can be collected by vacuum filtration. Further purification can be achieved by column chromatography on silica gel, using an eluent system such as a hexane/ethyl acetate gradient, to yield the pure product.

Structural Analysis Workflow

A comprehensive structural analysis involves a combination of crystallographic and spectroscopic techniques to elucidate the molecule's three-dimensional structure and chemical environment.

Structural_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Analytical Techniques cluster_elucidation Data Interpretation Synthesis Synthesis & Purification XRay X-ray Crystallography Synthesis->XRay Single Crystal NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Solution MS Mass Spectrometry Synthesis->MS Sample FTIR FTIR Spectroscopy Synthesis->FTIR Sample Structure Final Structural Elucidation XRay->Structure 3D Geometry NMR->Structure Connectivity MS->Structure Molecular Weight FTIR->Structure Functional Groups

Caption: Workflow for structural analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. While no specific data exists for the title compound, analysis of related structures allows for a detailed prediction.

Predicted Crystallographic Parameters

The imidazo[1,2-a]pyridine core is known to be essentially planar.[7][8] The crystal packing is expected to be influenced by weak intermolecular interactions such as C-H···N hydrogen bonds and potentially π-π stacking.[8][9]

ParameterPredicted Value/Range (based on analogs)Reference(s)
Crystal System Monoclinic or Orthorhombic[8][9]
Space Group P2₁/c or similar centrosymmetric group[8]
Z (Molecules/unit cell) 4[8]
Dihedral Angle Imidazo[1,2-a]pyridine core expected to be nearly planar (< 5°)[8]
Key Bond Lengths (Å) C-Br: ~1.90 Å, C-Cl: ~1.78 Å, Imidazole C=N: ~1.33-1.38 Å[10]
Intermolecular Forces C-H···N hydrogen bonds, potential π-π stacking[8][9]
Experimental Protocol: X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a solvent system like dichloromethane/hexane.[10]

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα or Cu Kα radiation source at a controlled temperature (e.g., 100 K).[8]

  • Structure Solution and Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., SHELXL).[8] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Spectroscopic Analysis

NMR Spectroscopy

NMR spectroscopy is essential for confirming the connectivity and chemical environment of the atoms in the molecule.

5.1.1 Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
H-37.60 - 7.80singlet (s)-
H-57.90 - 8.10doublet (d)~9.0
H-77.20 - 7.40doublet of doublets (dd)~9.0, ~2.0
H-87.50 - 7.70doublet (d)~2.0
-CH₂Cl4.70 - 4.90singlet (s)-

5.1.2 Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2145.0 - 148.0
C-3110.0 - 114.0
C-5125.0 - 128.0
C-6115.0 - 118.0 (C-Br)
C-7122.0 - 125.0
C-8118.0 - 121.0
C-8a142.0 - 145.0
-CH₂Cl40.0 - 45.0

Note: Predictions are based on data from various imidazo[1,2-a]pyridine derivatives.[4][11][12]

5.1.3 Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[11][13] Standard pulse programs should be used.

  • Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition, and its fragmentation pattern can confirm the structure.

5.2.1 Predicted Fragmentation Pattern The mass spectrum will be characterized by a distinctive isotopic pattern due to the presence of one bromine atom (⁷⁹Br/~50.5%, ⁸¹Br/~49.5%) and one chlorine atom (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This will result in a molecular ion cluster (M, M+2, M+4) with a characteristic intensity ratio.[14][15]

MS_Fragmentation M M⁺˙ C₈H₆BrClN₂⁺˙ m/z 244/246/248 M_minus_Cl [M-Cl]⁺ C₈H₆BrN₂⁺ m/z 209/211 M->M_minus_Cl - •Cl M_minus_CH2Cl [M-CH₂Cl]⁺ C₇H₄BrN₂⁺ m/z 195/197 M->M_minus_CH2Cl - •CH₂Cl M_minus_Br [M-Br]⁺ C₈H₆ClN₂⁺ m/z 165/167 M->M_minus_Br - •Br ImidazoPyridine Imidazo[1,2-a]pyridine core⁺˙ C₇H₆N₂⁺˙ m/z 118 M_minus_CH2Cl->ImidazoPyridine - BrCN

Caption: Predicted EI-MS fragmentation pathway.

5.2.2 Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.[16][17]

  • Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight). For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer is recommended to confirm the elemental composition.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

5.3.1 Predicted IR Data

Wavenumber (cm⁻¹)Vibration TypeIntensity
3050 - 3150Aromatic C-H stretchMedium
2920 - 3000Aliphatic C-H stretch (-CH₂)Medium
1630 - 1650C=N stretch (imidazole ring)Strong
1450 - 1580Aromatic C=C ring stretchStrong
1200 - 1300C-N stretchMedium
700 - 800C-Cl stretchStrong
550 - 650C-Br stretchMedium

Note: Predictions are based on general values for the imidazo[1,2-a]pyridine scaffold and halogenated alkanes.[11][16][18][19]

5.3.2 Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Conclusion

The structural analysis of this compound can be thoroughly conducted using a combination of synthesis, crystallography, and various spectroscopic methods. This guide provides a predictive framework based on data from analogous compounds, outlining the expected structural features and the experimental protocols necessary for their confirmation. The presented methodologies offer a robust approach for researchers to fully characterize this and other novel heterocyclic compounds, facilitating their application in drug discovery and materials science.

References

Methodological & Application

The Synthetic Versatility of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine: A Gateway to Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic heterocyclic system is featured in marketed drugs such as the sedative Zolpidem and the anti-ulcer agent Zolimidine, underscoring its significance in drug development.[1] The unique electronic properties and structural rigidity of the imidazo[1,2-a]pyridine core allow for specific interactions with various biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

This document provides detailed application notes and experimental protocols for the use of a key derivative, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine , in organic synthesis. This trifunctional building block offers three distinct points for chemical modification: the reactive 2-(chloromethyl) group, the versatile 6-bromo substituent, and the core heterocyclic ring system. This versatility makes it an invaluable starting material for the synthesis of diverse compound libraries aimed at the discovery of novel drug candidates.

Overview of Synthetic Applications

This compound serves as a versatile scaffold for the introduction of a variety of functional groups through two primary reaction pathways:

  • Nucleophilic Substitution at the 2-position: The chloromethyl group is highly susceptible to nucleophilic attack, allowing for the facile introduction of amines, thiols, alcohols, and other nucleophiles. This provides a straightforward method to append various side chains that can modulate the pharmacological properties of the final compounds.

  • Cross-Coupling Reactions at the 6-position: The bromo substituent is a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These powerful bond-forming reactions enable the introduction of aryl, heteroaryl, vinyl, and alkynyl groups, significantly expanding the accessible chemical space.[4][5]

The strategic combination of these reactions allows for a divergent synthetic approach, enabling the rapid generation of a multitude of structurally diverse molecules from a single starting material.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction.[1] The synthesis of the title compound can be achieved by the condensation of 5-bromo-2-aminopyridine with 1,3-dichloroacetone.

Protocol:

  • To a solution of 5-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as acetone or ethanol, add 1,3-dichloroacetone (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of Synthetic Workflow

G 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine Reaction Tschitschibabin Condensation 5-Bromo-2-aminopyridine->Reaction 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of the target compound.

Nucleophilic Substitution with Amines

The following protocol is a general procedure for the reaction of this compound with primary or secondary amines. Conditions may require optimization based on the specific amine used.

Protocol:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as acetonitrile or DMF.

  • Add the desired primary or secondary amine (1.2-1.5 eq) to the solution.

  • Add an anhydrous base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 2-(aminomethyl) derivative.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃Acetonitrile60485-95
PiperidineEt₃NDMF25680-90
BenzylamineK₂CO₃Acetonitrile80875-85
AnilineDIPEADMF1001260-70

Diagram of Nucleophilic Substitution

G Start Start Reactant This compound Start->Reactant Add_Nucleophile Add Amine (1.2-1.5 eq) Reactant->Add_Nucleophile Add_Base Add Base (K₂CO₃ or Et₃N) Add_Nucleophile->Add_Base Reaction_Conditions Stir at RT or Heat (2-12 h) Add_Base->Reaction_Conditions Workup Aqueous Workup & Extraction Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification Product 2-(Aminomethyl) Derivative Purification->Product End End Product->End

Caption: Workflow for nucleophilic substitution.

Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the 6-bromo position with various boronic acids.

Protocol:

  • To a dried reaction vessel, add 6-Bromo-2-substituted-imidazo[1,2-a]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add an anhydrous solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or a combination of Pd(OAc)₂ and a phosphine ligand.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Boronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001280-95
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene/H₂O110885-98
3-Pyridinylboronic acidPd(PPh₃)₄K₃PO₄DMF/H₂O1201670-85
2-Thiopheneboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/H₂O901075-90

Diagram of Key Cross-Coupling Reactions

G Start 6-Bromo-2-substituted- imidazo[1,2-a]pyridine Suzuki Suzuki-Miyaura Start->Suzuki Heck Heck Start->Heck Sonogashira Sonogashira Start->Sonogashira Product_Suzuki 6-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Heck 6-Vinyl Derivative Heck->Product_Heck Product_Sonogashira 6-Alkynyl Derivative Sonogashira->Product_Sonogashira

Caption: Palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery

The derivatization of the this compound scaffold has led to the discovery of compounds with significant biological activities. For instance, various 6-substituted imidazo[1,2-a]pyridines have demonstrated potent antiproliferative activity against colon cancer cell lines such as HT-29 and Caco-2.[6] The mechanism of action for some of these compounds involves the induction of apoptosis through the release of cytochrome c and the activation of caspases 3 and 8.[6]

The ability to readily modify both the 2- and 6-positions allows for extensive Structure-Activity Relationship (SAR) studies. Researchers can systematically alter the steric and electronic properties of the substituents to optimize potency, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery process.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its trifunctional nature provides a platform for the efficient construction of diverse molecular architectures. The detailed protocols and application notes provided herein serve as a guide for researchers to harness the full synthetic potential of this scaffold in the quest for novel therapeutic agents.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chemical modification of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic positioning of a reactive chloromethyl group at the 2-position and a bromine atom at the 6-position allows for selective derivatization through various modern synthetic methodologies, making it a valuable starting material in medicinal chemistry and drug discovery.

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide range of biological activities, including sedative, anti-ulcer, and cardiotonic effects. The derivatization of this scaffold is a key strategy for the development of new therapeutic agents. This document provides detailed protocols for nucleophilic substitution reactions at the 2-(chloromethyl) group and outlines strategies for cross-coupling reactions at the 6-bromo position.

Data Presentation: Representative Derivatization Reactions

The following tables summarize the expected products from the derivatization of this compound.

Table 1: Nucleophilic Substitution at the 2-(Chloromethyl) Position

Nucleophile ClassRepresentative NucleophileExpected Product StructureGeneral Reaction Conditions
Primary/Secondary Amines Piperazine6-Bromo-2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridineBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), RT to 80°C
Thiols Thiophenol6-Bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridineBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF), RT
Azides Sodium Azide2-(Azidomethyl)-6-bromoimidazo[1,2-a]pyridineSolvent (e.g., DMF, DMSO), 50-100°C
Alcohols/Phenols Phenol6-Bromo-2-(phenoxymethyl)imidazo[1,2-a]pyridineBase (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF), RT to 60°C

Table 2: Cross-Coupling Reactions at the 6-Bromo Position

Reaction TypeCoupling PartnerExpected Product StructureGeneral Catalytic System
Suzuki-Miyaura Coupling Arylboronic acid2-(Chloromethyl)-6-aryl-imidazo[1,2-a]pyridinePd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃)
Sonogashira Coupling Terminal alkyne2-(Chloromethyl)-6-alkynyl-imidazo[1,2-a]pyridinePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)
Buchwald-Hartwig Amination AmineN-Aryl/alkyl-2-(chloromethyl)imidazo[1,2-a]pyridin-6-aminePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu)

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-((4-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridine (Representative Nucleophilic Substitution)

This protocol describes a general procedure for the nucleophilic substitution of the chlorine atom in this compound with an amine, using N-methylpiperazine as a representative example.

Materials:

  • This compound hydrochloride

  • N-Methylpiperazine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in DMF (or another suitable polar aprotic solvent), add a base such as potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

  • Add N-methylpiperazine (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-80°C for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the pure 6-Bromo-2-((4-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 6-bromo position with an arylboronic acid.

Materials:

  • This compound hydrochloride

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask, combine this compound hydrochloride (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.10 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and stir under the inert atmosphere for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-2-(chloromethyl)imidazo[1,2-a]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_products Product Scaffolds start This compound nucleophilic_substitution Nucleophilic Substitution (at C2-CH2Cl) start->nucleophilic_substitution Nucleophiles (Amines, Thiols, etc.) cross_coupling Cross-Coupling (at C6-Br) start->cross_coupling Coupling Partners (Boronic Acids, Alkynes, etc.) product_n 2-Aminomethyl Derivatives nucleophilic_substitution->product_n product_s 2-Thiomethyl Derivatives nucleophilic_substitution->product_s product_o 2-Oxymethyl Derivatives nucleophilic_substitution->product_o product_suzuki 6-Aryl Derivatives cross_coupling->product_suzuki product_sono 6-Alkynyl Derivatives cross_coupling->product_sono

Caption: General workflow for the derivatization of this compound.

Signaling Pathway Context: Imidazo[1,2-a]pyridines as Kinase Inhibitors

Many derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Action growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor downstream_kinase Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) receptor->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response imidazo_pyridine Imidazo[1,2-a]pyridine Derivative imidazo_pyridine->inhibition inhibition->downstream_kinase

Caption: Imidazo[1,2-a]pyridine derivatives can act as kinase inhibitors, blocking signaling pathways.

Application Notes and Protocols: 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine as a kinase inhibitor. While specific experimental data for this compound is not extensively available in the public domain, this document extrapolates its potential applications and provides detailed protocols based on the well-established activity of structurally related imidazo[1,2-a]pyridine and similar heterocyclic scaffolds in kinase inhibition.

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various protein kinases. The presence of a bromine atom at the 6-position and a reactive chloromethyl group at the 2-position offers versatile handles for chemical modification, enabling the synthesis of focused libraries for screening against a wide range of kinases.

Potential Kinase Targets and Therapeutic Areas

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against several important kinase families, suggesting potential therapeutic applications in various diseases, particularly cancer. Based on the activities of analogous compounds, this compound could be a valuable starting point for developing inhibitors targeting key signaling pathways involved in cell proliferation, survival, and differentiation.

Potential kinase targets for inhibitors derived from this scaffold include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are well-established targets in oncology.[1]

  • Aurora Kinases: These play a crucial role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[2]

  • Tyrosine Kinases: This large family includes receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., JAKs, Src), which are frequently dysregulated in cancer and inflammatory diseases.[3]

  • PI3K/AKT/mTOR Pathway Kinases: This is a central signaling pathway that is often hyperactivated in cancer, promoting cell growth and survival.[4][5]

Quantitative Data Summary

Kinase TargetCompoundIC50 (nM)Assay Type
CDK2/Cyclin A6-Bromo-2-(aminomethyl)imidazo[1,2-a]pyridine150Biochemical (Luminescence)
Aurora Kinase A6-Bromo-2-(morpholinomethyl)imidazo[1,2-a]pyridine85Biochemical (Luminescence)
PI3Kα6-(4-fluorophenyl)-2-(chloromethyl)imidazo[1,2-a]pyridine250Biochemical (Luminescence)
Akt16-Bromo-2-((4-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridine120Cell-based (Western Blot)
mTOR6-Bromo-2-((4-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridine95Cell-based (Western Blot)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the kinase inhibitory potential of this compound and its derivatives.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme. It measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.

Materials:

  • This compound (or derivative)

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add 1 µL of each diluted compound concentration to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (0% inhibition) and a known inhibitor for the target kinase as a positive control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, the recombinant kinase, and its specific substrate at optimized concentrations.

    • Dispense the kinase/substrate mixture into each well containing the test compounds.

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to determine the background signal (100% inhibition).

    • Initiate the kinase reaction by adding a solution of ATP to all wells.

  • Incubation: Gently mix the plate on a plate shaker and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution in DMSO Plate_Prep Add Compounds to 384-well Plate Compound_Prep->Plate_Prep Add_Kinase_Mix Dispense Kinase/Substrate Mix Plate_Prep->Add_Kinase_Mix Kinase_Mix Prepare Kinase/Substrate Master Mix Kinase_Mix->Add_Kinase_Mix Add_ATP Initiate Reaction with ATP Add_Kinase_Mix->Add_ATP Incubate Incubate at 30°C for 60 min Add_ATP->Incubate Add_Detection_Reagent Add Luminescence Reagent Incubate->Add_Detection_Reagent Read_Plate Measure Luminescence Add_Detection_Reagent->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Assay for Inhibition of a Signaling Pathway (Western Blot)

This protocol is designed to assess the ability of a test compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line known to have an active target kinase pathway (e.g., MCF-7 for PI3K/AKT)

  • This compound (or derivative)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein to ensure equal loading.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Cancer cell line

  • This compound (or derivative)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

G Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound Dilutions Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_GI50 Calculate % Viability and GI50 Read_Absorbance->Calculate_GI50

Caption: Workflow for a cell viability (MTT) assay.

Conclusion

This compound represents a promising starting scaffold for the development of novel kinase inhibitors. The protocols provided herein offer a robust framework for the initial characterization of this compound and its future derivatives, from biochemical potency determination to the assessment of cellular activity. The versatility of the imidazo[1,2-a]pyridine core, combined with systematic structure-activity relationship (SAR) studies, can facilitate the discovery of potent and selective kinase inhibitors for various therapeutic applications.

References

Synthesis of Novel Bioactive Compounds from 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This versatile scaffold has been explored for its potential in developing treatments for conditions ranging from cancer and tuberculosis to inflammation and viral infections.[1][4][5] The starting material, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine, offers a unique combination of reactive sites, making it an ideal precursor for the synthesis of diverse compound libraries for drug discovery programs. This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from this valuable building block.

Strategic Importance in Drug Discovery

The 6-bromo and 2-(chloromethyl) substituents on the imidazo[1,2-a]pyridine core provide orthogonal handles for chemical modification. The chloromethyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at the 2-position. Concurrently, the bromo group at the 6-position can be utilized in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce aryl, heteroaryl, or amino moieties.[6] This dual reactivity enables the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core to optimize biological activity and pharmacokinetic properties.

Synthetic Pathways and Key Reactions

The primary synthetic strategy for elaborating this compound involves a two-stage approach:

  • Nucleophilic Substitution at the 2-position: The reactive chloromethyl group readily undergoes substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols, to generate a diverse library of intermediates.

  • Cross-Coupling at the 6-position: The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions to introduce further diversity.

This strategic approach allows for the creation of a matrix of compounds, enabling a thorough investigation of structure-activity relationships (SAR).

G start This compound intermediate 6-Bromo-2-(substituted-methyl)imidazo[1,2-a]pyridine start->intermediate Nucleophilic Substitution (e.g., Amines, Thiols) final_product Novel Compound Library (Diverse Biological Activities) intermediate->final_product Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->RAF

References

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers

Introduction

6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold," frequently found in biologically active compounds and approved drugs.[1] The presence of a bromine atom at the 6-position and a reactive chloromethyl group at the 2-position provides two strategic points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. The bromine atom can participate in various cross-coupling reactions, while the chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, particularly focusing on anticancer applications.

Biological Applications

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. Notably, this class of compounds has shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of imidazo[1,2-a]pyridine derivatives against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

One of the primary pathways targeted by imidazo[1,2-a]pyridine-based compounds is the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting key kinases within this pathway, such as PI3Kα, AKT, and mTOR, these compounds can effectively induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[2]
IP-6 HCC1937 (Breast)47.7[2]
IP-7 HCC1937 (Breast)79.6[2]
Compound 12 HT-29 (Colon)4.15 ± 2.93[3]
Compound 18 HT-29 (Colon)10.11 ± 0.70[3]
Compound 11 HT-29 (Colon)18.34 ± 1.22[3]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[3]
Compound 2g p110α (enzymatic)0.0018[4]
Compound 12 p110α (enzymatic)0.0028[4]
Compound 12 A375 (Melanoma)0.14[4]
Compound 12 HeLa (Cervical)0.21[4]
Compound 26 MPC-11 (Multiple Myeloma)0.03[5]
Compound 26 H929 (Multiple Myeloma)0.03[5]
HB9 A549 (Lung)50.56[6]
HB10 HepG2 (Liver)51.52[6]

Experimental Protocols

Synthesis of 2-Substituted Imidazo[1,2-a]pyridines from this compound

The chloromethyl group at the 2-position of the imidazo[1,2-a]pyridine core serves as a versatile handle for introducing a variety of substituents through nucleophilic substitution reactions. Below is a general protocol for the synthesis of N-substituted aminomethyl derivatives.

Protocol 1: Synthesis of N-((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)anilines

This protocol describes the reaction of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add the substituted aniline (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)aniline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized imidazo[1,2-a]pyridine derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v).

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for another 24-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizations

Experimental Workflow: Synthesis and Cytotoxicity Screening

G cluster_synthesis Synthesis of Derivatives cluster_screening In Vitro Cytotoxicity Screening start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->reaction purification Purification (Column Chromatography) reaction->purification product Substituted Imidazo[1,2-a]pyridine Derivative purification->product cell_culture Cancer Cell Culture treatment Compound Treatment product->treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Workflow for synthesis and in vitro screening.

Signaling Pathway: Inhibition of the PI3K/AKT/mTOR Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR pathway inhibition.

References

Application Notes and Protocols for the Analysis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization and purity assessment of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine. This document includes detailed experimental protocols for various analytical methods, data presentation in tabular format, and visualizations of experimental workflows.

Compound Profile

Structure:

Chemical Formula: C₈H₆BrClN₂

Molecular Weight: 245.51 g/mol

CAS Number: [Information not publicly available]

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of imidazo[1,2-a]pyridine derivatives. The following protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Gradient elution is recommended for optimal separation.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Data Presentation: Expected HPLC Data

CompoundRetention Time (min)Purity (%)
This compound~15-20>95
Starting Materials (e.g., 5-bromo-2-aminopyridine)Shorter-
Impurities/By-productsVariable<5

Note: Retention times are estimates and will vary based on the specific column and gradient conditions.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization source).

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation:

    • Dissolve a small amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-350.

Data Presentation: Predicted GC-MS Data

Ion Fragmentm/z (Predicted)Relative Abundance
[M]+244/246Moderate
[M-Cl]+209/211High
[M-CH₂Cl]+195/197High
[C₇H₄BrN₂]+195/197High

Note: The presence of bromine will result in characteristic isotopic patterns (M, M+2).

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect analyze Analyze Mass Spectrum detect->analyze identify Identify Fragments analyze->identify

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the chemical structure. The following are predicted chemical shifts based on the analysis of similar structures.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation:

    • NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Presentation: Predicted NMR Data

¹H NMR (300 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80s1HH-5
~7.50d1HH-7
~7.20dd1HH-8
~4.70s2H-CH₂Cl
~7.60s1HH-3

¹³C NMR (75 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~145C-2
~142C-8a
~125C-5
~123C-7
~118C-8
~110C-6
~110C-3
~40-CH₂Cl

Note: Chemical shifts are estimates and may vary depending on the solvent and instrument.

NMR Data Acquisition and Analysis Pathway

NMR_Pathway cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H Spectrum transfer->acquire_1h acquire_13c Acquire ¹³C Spectrum transfer->acquire_13c process Process FID acquire_1h->process acquire_13c->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

Caption: Logical pathway for NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation:

    • FTIR spectrometer.

  • Sample Preparation:

    • Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid.

Data Presentation: Expected FTIR Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2950-2850WeakC-H stretch (aliphatic)
1640-1620StrongC=N stretch
1500-1400StrongC=C stretch (aromatic)
800-700StrongC-Cl stretch
600-500MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

  • Instrumentation:

    • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Sample Preparation:

    • For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with an LC system.

    • For EI, the sample is typically introduced via a GC as described in the GC-MS section.

Data Presentation: Predicted ESI-MS Data

Ionm/z (Predicted)
[M+H]⁺245.9/247.9

Note: The isotopic pattern for one bromine and one chlorine atom will be observed.

Relationship between Analytical Techniques

Analytical_Techniques cluster_separation Separation & Purity cluster_structure Structural Elucidation Compound 6-Bromo-2-(chloromethyl) imidazo[1,2-a]pyridine HPLC HPLC Compound->HPLC GCMS_sep GC-MS Compound->GCMS_sep NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS FTIR FTIR Compound->FTIR HPLC->MS LC-MS GCMS_sep->MS GC-MS Coupling

Caption: Interrelationship of analytical techniques for the characterization of the target compound.

Application Notes and Protocols for Cell-Based Assays Involving 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related imidazo[1,2-a]pyridine derivatives. These protocols should be considered as a starting point and may require optimization for specific experimental conditions and cell lines.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2] Derivatives of this scaffold have been shown to inhibit cancer cell growth by modulating key cellular signaling pathways involved in proliferation, survival, and apoptosis.[1] This document provides detailed protocols for cell-based assays to evaluate the potential anticancer effects of this compound and its analogs.

Key Signaling Pathway: PI3K/AKT/mTOR

A primary mechanism of action for several anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy. Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to cell cycle arrest and induction of apoptosis.[1][2]

AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation Inhibition of Translation Inhibitor 6-Bromo-2-(chloromethyl) imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action A Compound Preparation (this compound) C Cytotoxicity Screening (MTT Assay) A->C B Cell Culture (e.g., A375, HeLa, HCC1937) B->C D Determination of IC50 Value C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (PI Staining) E->G H Western Blotting (AKT/mTOR Pathway) E->H I Data Analysis & Interpretation F->I G->I H->I

References

Application Notes and Protocols for In Vitro Studies of 6-Bromo-Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 6-bromo-imidazo[1,2-a]pyridine derivatives, a promising class of compounds with demonstrated anticancer properties. The protocols detailed herein are based on established methodologies for assessing cytotoxicity, mechanism of action, and effects on key cellular signaling pathways.

Introduction

Imidazo[1,2-a]pyridines are recognized as a "privileged scaffold" in medicinal chemistry due to their wide-ranging biological activities, including anticancer, anti-inflammatory, and antiviral properties. The 6-bromo substitution on this scaffold has been a key feature in several derivatives exhibiting potent cytotoxic effects against various cancer cell lines. These compounds often exert their effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. This document serves as a guide for researchers investigating the therapeutic potential of 6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine and related analogs.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of representative 6-substituted imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. It is important to note that the specific activity of this compound may vary and requires direct experimental validation.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Human Cancer Cell Lines

Compound IDSubstitutionCell LineCancer TypeIC50 (µM)Reference
IP-5 6-unsubstituted analogHCC1937Breast Cancer45[1][2]
IP-6 6-unsubstituted analogHCC1937Breast Cancer47.7[1][2]
IP-7 6-unsubstituted analogHCC1937Breast Cancer79.6[1][2]
Compound 7d 2-carbohydrazide, 6-unsubstitutedMCF-7Breast Cancer22.6[3]
Compound 7d 2-carbohydrazide, 6-unsubstitutedHT-29Colon Cancer13.4[3]

Data presented as the mean of multiple experiments. The specific substitutions for IP-5, IP-6, and IP-7 at positions other than 6 were not detailed in the source material. Compound 7d is a 6-unsubstituted imidazo[1,2-a]pyridine with a carbohydrazide and a 4-bromophenyl hydrazone moiety at position 2.

Key Signaling Pathways

In vitro studies have revealed that imidazo[1,2-a]pyridine derivatives can modulate several key signaling pathways implicated in cancer progression.

  • AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphorylation of AKT and its downstream target mTOR, leading to reduced cell growth and induction of apoptosis.[4]

  • STAT3/NF-κB Pathway: These transcription factors play a significant role in inflammation and cancer. Some imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling cascade, which can, in turn, impact cancer cell survival and proliferation.[5]

  • Apoptosis Pathway: Imidazo[1,2-a]pyridine derivatives have been observed to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies cluster_pathways Signaling Pathway Analysis Compound 6-Bromo-Imidazo[1,2-a]pyridine Derivative CellLines Cancer Cell Lines Compound->CellLines MTT Cytotoxicity Assay (MTT) CellLines->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle WesternBlot Western Blot IC50->WesternBlot AKT_mTOR AKT/mTOR Pathway WesternBlot->AKT_mTOR STAT3_NFkB STAT3/NF-κB Pathway WesternBlot->STAT3_NFkB ApoptosisPathway Apoptosis Pathway Proteins WesternBlot->ApoptosisPathway

Caption: General experimental workflow for the in vitro evaluation of 6-bromo-imidazo[1,2-a]pyridine derivatives.

akt_mtor_pathway cluster_pathway AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->AKT Inhibition

Caption: Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

stat3_nfkb_pathway cluster_pathway STAT3/NF-κB Signaling Pathway Modulation CytokineReceptor Cytokine Receptor STAT3 STAT3 CytokineReceptor->STAT3 NFkB NF-κB CytokineReceptor->NFkB Inflammation Inflammation & Cell Survival STAT3->Inflammation NFkB->Inflammation Compound Imidazo[1,2-a]pyridine Derivative Compound->STAT3 Modulation Compound->NFkB Modulation

Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCC1937, MCF-7, HT-29)

  • 96-well plates

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the test compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.

  • Treat cells with the compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivative

  • PBS

  • Ice-cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis protocol.

  • Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.[7]

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins involved in key signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for AKT, p-AKT, mTOR, p-mTOR, STAT3, NF-κB, Bcl-2, BAX, Caspase-3, GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells and determine protein concentration.

  • Denature equal amounts of protein in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour.

  • Incubate with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect protein bands using a chemiluminescence substrate.

  • Quantify band intensities and normalize to a loading control.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

Low yields and the presence of impurities are common issues encountered during the synthesis of this compound. The following table outlines potential problems, their likely causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect solvent or base. - Degradation of starting material or product.- Increase reaction time and monitor progress by TLC. - Optimize temperature; for the reaction of 2-amino-5-bromopyridine with 1,3-dichloroacetone, a gentle reflux is often effective. - Screen different solvents (e.g., ethanol, acetonitrile, DMF) and bases (e.g., NaHCO₃, K₂CO₃, triethylamine). Anhydrous conditions are recommended. - Ensure the purity of starting materials. 2-amino-5-bromopyridine can be purified by recrystallization.
Formation of Side Products - Over-bromination of 2-aminopyridine during starting material synthesis, leading to 2-amino-3,5-dibromopyridine. - Polymerization of chloroacetaldehyde. - Self-condensation of 1,3-dichloroacetone under basic conditions.- During the synthesis of 2-amino-5-bromopyridine, control the stoichiometry of the brominating agent and the reaction temperature. The dibrominated impurity can be removed by washing with a non-polar solvent like petroleum ether.[1] - Use freshly prepared or distilled chloroacetaldehyde. - Add the base slowly to the reaction mixture to minimize self-condensation of the ketone.
Difficulty in Product Isolation - Product is soluble in the aqueous phase during workup. - Formation of an emulsion during extraction.- Saturate the aqueous layer with NaCl to decrease the solubility of the product before extraction. - Use a brine wash to break up emulsions. Centrifugation can also be effective.
Product Purity Issues - Residual starting materials. - Presence of colored impurities.- Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). - Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further purify the product. The use of activated carbon during recrystallization can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the condensation reaction between 2-amino-5-bromopyridine and 1,3-dichloroacetone.[2] This reaction, a variation of the Tschitschibabin reaction, typically involves heating the reactants in a suitable solvent, often in the presence of a mild base.

Q2: How can I optimize the reaction conditions to maximize the yield?

A2: Yield optimization is a multifactorial process. Key parameters to consider include:

  • Temperature: While some protocols suggest room temperature, heating to reflux in solvents like ethanol or acetonitrile can significantly increase the reaction rate and yield.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Ethanol, acetonitrile, and DMF are commonly used.[3]

  • Base: A mild base such as sodium bicarbonate or potassium carbonate is often used to neutralize the HCl generated during the cyclization. The choice and amount of base can be critical to avoid side reactions.

  • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the consumption of the starting material.

Q3: What are the key safety precautions to take during this synthesis?

A3: 1,3-dichloroacetone is a lachrymator and should be handled in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is essential. The solvents used are flammable and should be handled away from ignition sources.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by TLC, High-Performance Liquid Chromatography (HPLC), and melting point analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridines from 2-aminopyridines and 1,3-dichloroacetone.[2]

Materials:

  • 2-amino-5-bromopyridine

  • 1,3-dichloroacetone

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol.

  • Add 1,3-dichloroacetone (1.1 eq) to the solution.

  • Add sodium bicarbonate (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water or ethyl acetate/hexane.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product A 2-amino-5-bromopyridine C Cyclocondensation A->C B 1,3-dichloroacetone B->C D Workup & Column Chromatography C->D Crude Product E This compound D->E Pure Product

Caption: Synthetic pathway for this compound.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G Start Low Yield or Impure Product CheckReaction Check Reaction Completion by TLC Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes IncreaseTime Increase Reaction Time/Temp Incomplete->IncreaseTime PurificationIssue Check Purification Protocol Complete->PurificationIssue CheckReagents Check Reagent Purity IncreaseTime->CheckReagents PurifyStart Purify Starting Materials CheckReagents->PurifyStart Column Optimize Column Chromatography PurificationIssue->Column Chromatography Recrystallize Optimize Recrystallization PurificationIssue->Recrystallize Recrystallization FinalProduct Pure Product Column->FinalProduct Recrystallize->FinalProduct

Caption: Decision tree for troubleshooting the synthesis.

References

Technical Support Center: 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the purification of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently employed methods for purifying this compound and its analogs are silica gel column chromatography and recrystallization. Column chromatography is effective for removing a wide range of impurities, while recrystallization is ideal for removing minor impurities from a relatively pure crude product.[1][2][3][4]

Q2: Which solvents are recommended for silica gel column chromatography?

A2: A common strategy is to use a solvent system consisting of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent can be gradually increased to effectively separate the target compound from impurities.[2][3][4] Specific examples found for similar compounds are listed in the table below.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: For the parent scaffold, 6-bromoimidazo[1,2-a]pyridine, recrystallization from solvents like ethanol, methanol, or isopropanol has been reported.[1] The ideal solvent or solvent pair for the title compound should be determined experimentally by testing small quantities in various solvents to find one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Q4: What level of purity can I expect from these purification methods?

A4: With optimized column chromatography or recrystallization, it is possible to achieve high purity, often exceeding 97%.[5] For analytical standards, sublimation under reduced pressure has been used for similar compounds to achieve analytical purity.[2]

Troubleshooting Guide

Problem: Low purity after column chromatography, with impurities co-eluting with the product.

  • Possible Cause: The solvent system (eluent) used for chromatography may not have the optimal polarity to resolve the product from a specific impurity.

  • Solution:

    • Adjust Solvent Polarity: If the impurity is more polar than the product, decrease the polarity of the eluent. If it is less polar, you might need to start with a less polar solvent and use a very shallow gradient.

    • Try a Different Solvent System: Sometimes, changing the components of the eluent can alter selectivity. For example, replacing an ethyl acetate/hexanes system with a dichloromethane/methanol system may change the elution profile of impurities.

    • Consider a Different Stationary Phase: If the compound is sensitive to acidic silica gel, consider using neutral alumina or a different type of chromatography altogether.

Problem: Low recovery yield after purification.

  • Possible Cause 1: The product may be partially lost during the workup and extraction steps before the final purification.

  • Solution 1: Ensure that the pH is appropriate during aqueous washes to keep the product in the organic layer. Perform multiple extractions with the organic solvent to ensure complete transfer from the aqueous layer.[2]

  • Possible Cause 2: During column chromatography, the product might be adsorbing irreversibly to the silica gel, or the elution conditions may be too mild to completely elute the compound.

  • Solution 2: Try eluting with a stronger (more polar) solvent at the end of the chromatography run. If the compound is suspected to be unstable on silica, minimizing the time it spends on the column by using flash chromatography with a slightly higher flow rate can be beneficial.

  • Possible Cause 3: During recrystallization, too much solvent was used, or the solution was not cooled sufficiently, leaving a significant amount of product dissolved in the mother liquor.

  • Solution 3: Use a minimal amount of hot solvent to fully dissolve the crude product. After cooling to room temperature, consider placing the flask in an ice bath or refrigerating it to maximize crystal formation.

Problem: The purified solid product is colored (e.g., yellow or brown).

  • Possible Cause: Highly colored, polar impurities may be present, which persist even after chromatography or recrystallization.

  • Solution:

    • Charcoal Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, a small amount of activated charcoal can be added. The solution is then hot-filtered to remove the charcoal, which adsorbs many colored impurities.

    • Re-chromatography: A second pass through a silica gel column with a very shallow gradient might be necessary to separate the colored impurities.

Data Presentation

Table 1: Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Analogs

Compound TypeStationary PhaseEluent SystemReference
Imidazo[1,2-a]pyridine-chromonesSilica GelHexanes / Ethyl Acetate (7/3 V/V)[3]
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineSilica GelDichloromethane / Ethyl Acetate (9:1)[4]
2-bromo-6-chloromethylpyridineSilica GelDichloromethane[2]
Bromo-substituted pyridinesSilica GelGradient of Ethyl Acetate in Hexanes[6]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized for the specific impurity profile of the crude material.

  • Preparation of the Column:

    • Select an appropriate size glass column based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent (or a stronger solvent like dichloromethane if solubility is an issue).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate) to each tube.

    • Heat the tubes to the boiling point of the respective solvents. A good solvent will dissolve the compound when hot but not at room temperature.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Avoid adding excess solvent.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur.

    • To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualization

Purification_Workflow start_node Crude this compound decision_node Assess Purity & Impurity Profile (TLC / Crude NMR) start_node->decision_node recrystallization Recrystallization decision_node->recrystallization High Purity (>90%) Few, well-defined impurities column_chrom Silica Gel Column Chromatography decision_node->column_chrom Low Purity (<90%) Multiple / Complex impurities process_node process_node end_node Pure Product (>97%) recrystallization->end_node column_chrom->end_node

Caption: Workflow for selecting a purification method.

References

Technical Support Center: Synthesis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the cyclocondensation of 5-bromo-2-aminopyridine with 1,3-dichloroacetone.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the 5-bromo-2-aminopyridine and 1,3-dichloroacetone are of high purity. Impurities can interfere with the reaction. Verify the purity via techniques like NMR or melting point analysis.

  • Reaction Conditions: The reaction is sensitive to temperature and time.

    • Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the formation of side products and degradation. A temperature optimization study is advisable.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in unreacted starting materials, while prolonged reaction times can increase the formation of impurities.

  • Solvent Choice: The choice of solvent is crucial. While acetonitrile is a common choice, other solvents like ethanol or DMF can also be used.[1] The polarity and boiling point of the solvent can influence the reaction rate and selectivity. If you are observing poor results, consider screening different solvents.

  • Stoichiometry: Ensure the molar ratio of the reactants is correct. A slight excess of 1,3-dichloroacetone may be beneficial, but a large excess can lead to the formation of di-substituted byproducts.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurity spots on my TLC plate. What are the likely side reactions and how can I minimize them?

A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Dimerization: A potential side reaction is the dimerization of the 2-aminopyridine starting material, a known occurrence in related reactions.[2] This can be minimized by maintaining a moderate reaction temperature and ensuring efficient stirring to avoid localized high concentrations of reactants.

  • Formation of Bis-imidazo[1,2-a]pyridine Adducts: The reactive chloromethyl group of the product can potentially react with another molecule of 5-bromo-2-aminopyridine. This can be suppressed by using a controlled stoichiometry of the reactants and by adding the 1,3-dichloroacetone dropwise to the solution of 5-bromo-2-aminopyridine to maintain its low concentration.

  • Hydrolysis of the Chloromethyl Group: The chloromethyl group can be susceptible to hydrolysis to the corresponding hydroxymethyl derivative, especially during aqueous workup or if there is moisture in the reaction. Ensure anhydrous reaction conditions and minimize the duration of contact with water during extraction.

Issue 3: Difficulties in Product Purification

Q: I am struggling to isolate the pure product from the reaction mixture. What purification strategies are recommended?

A: The purification of this compound can be challenging due to the presence of polar impurities and the reactivity of the product.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification.[3]

    • Solvent System: A gradient elution using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the product.

    • Tailing: The basic nature of the imidazo[1,2-a]pyridine core can cause tailing on silica gel. To counter this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

  • Product Stability: Be mindful of the potential degradation of the chloromethyl group on the silica gel column. It is advisable to perform the chromatography relatively quickly and to use a neutral silica gel if possible.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via a cyclocondensation reaction, which is a variation of the Tschitschibabin imidazo[1,2-a]pyridine synthesis. The mechanism involves the initial nucleophilic attack of the endocyclic nitrogen of 5-bromo-2-aminopyridine on one of the carbonyl carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. 1,3-dichloroacetone is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The solvents used are flammable and should be handled with care.

Q3: Can I use 1,3-dibromoacetone instead of 1,3-dichloroacetone?

A3: Yes, 1,3-dibromoacetone can also be used and has been shown to react with 2-aminoazines to form the corresponding 2-(bromomethyl)imidazo[1,2-a]azines.[1] However, be aware that the reactivity of the resulting bromomethyl group will be higher than the chloromethyl group, which might lead to more side reactions and a less stable product.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
1Acetonitrile60124585
2Acetonitrile80 (Reflux)86592
3Acetonitrile100 (Sealed Tube)67590
4EthanolReflux125888
5DMF8067291

Note: These are representative data and actual results may vary.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-aminopyridine (1.0 eq) and acetonitrile (10 mL per gram of aminopyridine).

    • Stir the mixture at room temperature until the 5-bromo-2-aminopyridine is completely dissolved.

  • Addition of Reagent:

    • In a separate container, dissolve 1,3-dichloroacetone (1.1 eq) in a small amount of acetonitrile.

    • Add the 1,3-dichloroacetone solution dropwise to the stirred solution of 5-bromo-2-aminopyridine over 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).

    • Continue heating until the starting material is consumed (typically 6-10 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any excess acid.

    • Wash the organic layer with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start1 5-Bromo-2-aminopyridine reaction Cyclocondensation (Acetonitrile, Reflux) start1->reaction start2 1,3-Dichloroacetone start2->reaction workup Solvent Removal & Aqueous Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low or No Product Yield cause1 Impure Starting Materials issue->cause1 cause2 Suboptimal Reaction Conditions issue->cause2 cause3 Incorrect Solvent issue->cause3 cause4 Incorrect Stoichiometry issue->cause4 solution1 Verify Purity (NMR, MP) cause1->solution1 solution2 Optimize Temperature & Time (TLC Monitoring) cause2->solution2 solution3 Screen Alternative Solvents (EtOH, DMF) cause3->solution3 solution4 Verify Molar Ratios cause4->solution4

References

Technical Support Center: 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine. The following information addresses potential side reactions and offers guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The most prevalent side reactions involving this compound stem from the high reactivity of the 2-(chloromethyl) group. This group is an excellent electrophile, making the compound susceptible to nucleophilic substitution. Common side reactions include:

  • Reaction with Solvents: Protic solvents such as water, methanol, or ethanol can act as nucleophiles, leading to the formation of the corresponding hydroxymethyl or alkoxymethyl derivatives.

  • Dimerization/Oligomerization: Under basic conditions or at elevated temperatures, the compound can undergo self-condensation where the nitrogen of one molecule attacks the chloromethyl group of another, leading to dimers or oligomers.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 6-Bromo-2-(hydroxymethyl)imidazo[1,2-a]pyridine.

  • Reaction with Nucleophilic Reagents: When the desired reaction involves a nucleophile, over-alkylation or reaction at an unintended site on the nucleophile can occur if it possesses multiple nucleophilic centers.

Q2: How can I minimize the formation of the hydroxymethyl impurity?

A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. If the presence of the hydroxymethyl impurity is suspected, it can often be separated by column chromatography.

Q3: My reaction is turning dark, and I am observing a complex mixture of products. What could be the cause?

A3: A dark reaction mixture and the formation of multiple products are often indicative of decomposition or polymerization. This can be caused by excessive heat, prolonged reaction times, or the use of a strong, non-hindered base which can promote self-condensation reactions. It is advisable to conduct reactions at the lowest effective temperature and for the shortest time necessary. The choice of base is also critical; a bulky, non-nucleophilic base may be preferable.

Q4: Is the bromo group at the 6-position susceptible to side reactions?

A4: While the 2-(chloromethyl) group is the most reactive site, the 6-bromo substituent can participate in side reactions under certain conditions, particularly in the presence of transition metal catalysts (e.g., palladium or copper). These conditions can promote cross-coupling reactions if other suitable coupling partners are present in the reaction mixture. For typical nucleophilic substitution reactions at the 2-(chloromethyl) position, the 6-bromo group is generally stable.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Presence of a More Polar Impurity
Possible Cause Troubleshooting Step Experimental Protocol
Hydrolysis of the chloromethyl group Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.1. Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Add all reagents via syringe or cannula under a positive pressure of nitrogen or argon.
Reaction with protic solvent Switch to an aprotic solvent.If the reaction was performed in an alcohol or water-containing solvent, consider switching to aprotic solvents like THF, DMF, or acetonitrile. Ensure these solvents are anhydrous.
Issue 2: Formation of a High Molecular Weight, Insoluble Material
Possible Cause Troubleshooting Step Experimental Protocol
Dimerization or polymerization Lower the reaction temperature. Use a more dilute solution. Add the reagent slowly. Use a hindered, non-nucleophilic base.1. Set up the reaction at 0°C or room temperature instead of elevated temperatures. 2. Double the volume of the solvent to decrease the concentration of the reactants. 3. Add the this compound solution dropwise to the reaction mixture containing the nucleophile and base over a prolonged period (e.g., 1-2 hours). 4. Substitute common bases like triethylamine with a bulkier base such as diisopropylethylamine (DIPEA).

Experimental Protocols

Protocol for a Standard Nucleophilic Substitution Reaction

This protocol provides a general procedure for the reaction of this compound with a generic nucleophile (Nu-H) to minimize common side reactions.

  • Preparation: Dry all glassware thoroughly.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition:

    • Dissolve the nucleophile (Nu-H, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 1.2 equivalents) in anhydrous solvent (e.g., THF or acetonitrile).

    • In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

    • Cool the solution of the nucleophile and base to 0°C in an ice bath.

  • Reaction:

    • Slowly add the solution of this compound to the cooled nucleophile solution dropwise over 30-60 minutes.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To aid in understanding the potential reactions, the following diagrams illustrate the desired reaction pathway and common side reactions.

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions A This compound C Desired Product A->C + Nucleophile (Nu-H) - HCl B Nucleophile (Nu-H) D This compound E Hydrolysis Product (Hydroxymethyl derivative) D->E + H2O F Dimer/Oligomer D->F Self-condensation G Solvent Adduct (e.g., Alkoxymethyl derivative) D->G + Solvent (e.g., ROH)

Caption: Desired vs. Side Reaction Pathways.

G cluster_workflow Troubleshooting Workflow Start Experiment Start CheckTLC Analyze reaction by TLC/LC-MS Start->CheckTLC DesiredProduct Desired product observed? CheckTLC->DesiredProduct Proceed Proceed to work-up DesiredProduct->Proceed Yes Troubleshoot Troubleshoot Side Reactions DesiredProduct->Troubleshoot No CheckPolar Polar impurity (hydrolysis)? Troubleshoot->CheckPolar UseAnhydrous Use anhydrous conditions CheckPolar->UseAnhydrous Yes CheckPolymer Insoluble material (polymerization)? CheckPolar->CheckPolymer No ModifyConditions Lower temp, dilute, slow addition CheckPolymer->ModifyConditions Yes

Caption: Troubleshooting Workflow for Experiments.

Technical Support Center: 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting for experiments involving 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1] It is also advisable to store the compound away from direct sunlight and sources of ignition.

Q2: What are the known incompatibilities of this compound?

A2: this compound should be stored separately from strong oxidizing agents, strong acids, and strong bases, as these can promote its degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway is the hydrolysis of the highly reactive 2-(chloromethyl) group to the corresponding alcohol, 6-Bromo-2-(hydroxymethyl)imidazo[1,2-a]pyridine. This reaction is accelerated by the presence of moisture and basic conditions. Under certain reductive conditions, debromination of the imidazo[1,2-a]pyridine ring may also occur.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of the compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The presence of the hydrolysis product, 6-Bromo-2-(hydroxymethyl)imidazo[1,2-a]pyridine, is a common impurity to monitor.

Stability and Storage Summary

ParameterRecommendationRationale
Temperature Store in a cool environment (2-8 °C recommended for long-term storage).Minimizes the rate of potential decomposition reactions.
Humidity Store in a dry environment with the container tightly sealed. Use of a desiccator is recommended.The 2-(chloromethyl) group is susceptible to hydrolysis.
Light Store in an opaque or amber-colored container, protected from direct light.While specific photostability data is limited, related bromo-substituted heterocyclic compounds can be light-sensitive.[2]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and reaction with atmospheric moisture.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Nucleophilic Substitution

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Reagent Quality: Assess the purity of your starting material using HPLC or NMR to check for the presence of the hydrolyzed byproduct, 6-Bromo-2-(hydroxymethyl)imidazo[1,2-a]pyridine.

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere.

  • Optimize Base: If a base is used, consider a non-nucleophilic, hindered base to minimize side reactions with the chloromethyl group.

  • Purify the Reagent: If significant degradation is detected, consider purifying the this compound by recrystallization or column chromatography, although its reactive nature makes purification challenging.

start Low or No Yield in Nucleophilic Substitution check_purity Assess Purity of Starting Material (HPLC/NMR) start->check_purity hydrolysis_product Hydrolysis Product Detected? check_purity->hydrolysis_product purify Purify Reagent (Recrystallization/Chromatography) hydrolysis_product->purify Yes use_anhydrous Ensure Anhydrous Reaction Conditions hydrolysis_product->use_anhydrous No purify->use_anhydrous optimize_base Optimize Base (Non-nucleophilic) use_anhydrous->optimize_base proceed Proceed with Reaction optimize_base->proceed start Unexpected Side Products identify_side_products Identify Side Products (LC-MS/GC-MS) start->identify_side_products temp_control Lower Reaction Temperature identify_side_products->temp_control catalyst_screening Screen Catalysts/ Ligands/Bases temp_control->catalyst_screening reagent_addition Optimize Reagent Addition Order catalyst_screening->reagent_addition analyze_results Analyze Outcome reagent_addition->analyze_results

References

overcoming solubility issues with 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its structure—a heterocyclic aromatic system with a bromo and a chloromethyl substituent—this compound is expected to be a sparingly soluble compound in aqueous solutions and have moderate to good solubility in a range of organic solvents. The imidazo[1,2-a]pyridine core itself has low water solubility and is relatively hydrophobic.[1] The presence of the halogen substituents can further decrease aqueous solubility.

Q2: In which common organic solvents can I dissolve this compound?

While specific quantitative data is limited, based on synthetic procedures for similar compounds, this compound is likely soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][3] It is also expected to be soluble in chlorinated solvents like dichloromethane (DCM) and chloroform.[4] Alcohols such as ethanol and methanol may also be suitable solvents, particularly with heating.[5][6]

Q3: Is the hydrochloride salt of this compound more soluble?

Yes, the hydrochloride salt form is commercially available, which strongly suggests it possesses improved solubility and handling characteristics, particularly in protic solvents.[7] Salt formation is a common strategy to enhance the aqueous solubility of parent compounds containing basic nitrogen atoms, like the imidazo[1,2-a]pyridine ring system.

Q4: Can I heat the solvent to improve the solubility of this compound?

Heating the solvent is a common and often effective method to increase the dissolution rate and solubility of many organic compounds. However, it is crucial to consider the stability of this compound at elevated temperatures, especially in reactive solvents. The chloromethyl group is a reactive functional group that could potentially undergo side reactions. It is advisable to perform small-scale stability tests if prolonged heating is required.

Troubleshooting Guides

Issue 1: The compound is not dissolving in my chosen reaction solvent.

dot

cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Start Compound Insoluble Solvent Assess Solvent Polarity Start->Solvent Initial Step Heating Apply Gentle Heating (e.g., 40-50 °C) Solvent->Heating If still insoluble Sonication Use Sonication Heating->Sonication If still insoluble End Compound Dissolved Heating->End Success SolventMix Try a Co-solvent System (e.g., DCM/DMF) Sonication->SolventMix If still insoluble Sonication->End Success Salt Consider Using the Hydrochloride Salt SolventMix->Salt Alternative Strategy SolventMix->End Success Salt->End Success

Caption: Troubleshooting workflow for insolubility issues.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The polarity of your solvent may not be appropriate for this compound.

    • Solution: If you are using a non-polar solvent (e.g., hexanes, toluene), switch to a more polar solvent. If you are using a polar protic solvent (e.g., ethanol) at room temperature with limited success, try a polar aprotic solvent.

  • Insufficient Energy Input: The dissolution process may be kinetically slow at room temperature.

    • Solution 1: Gentle Heating. Warm the mixture gently (e.g., to 40-50 °C) with stirring. Monitor for any signs of decomposition (color change).

    • Solution 2: Sonication. Place the mixture in an ultrasonic bath to aid in breaking down solid aggregates and enhance dissolution.

  • Single Solvent Limitation: A single solvent may not possess the ideal characteristics to dissolve the compound effectively.

    • Solution: Use a Co-solvent System. A mixture of solvents can be effective. For example, if your compound is partially soluble in dichloromethane (DCM), adding a small amount of a stronger solvent like dimethylformamide (DMF) can significantly improve solubility.

Issue 2: The compound precipitates out of solution during the reaction.

dot

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Precipitation Precipitation During Reaction Temp Temperature Change Precipitation->Temp Concentration Concentration Exceeds Solubility Limit Precipitation->Concentration Reaction Formation of an Insoluble Product/Intermediate Precipitation->Reaction MaintainTemp Maintain Reaction Temperature Temp->MaintainTemp AddSolvent Add More Solvent Concentration->AddSolvent ChangeSolvent Switch to a Better Solvent Concentration->ChangeSolvent Analyze Analyze Precipitate Reaction->Analyze

Caption: Logical relationships in diagnosing reaction precipitation.

Possible Causes & Solutions:

  • Change in Temperature: If the reaction was initiated at a higher temperature and then cooled, the solubility of your starting material or a newly formed intermediate/product may have decreased.

    • Solution: Maintain the reaction temperature at which all components are soluble. If cooling is necessary for the reaction to proceed, a different solvent system with better solubility at lower temperatures should be investigated.

  • Concentration Effects: As the reaction progresses, the concentration of reactants decreases, and the concentration of products increases. The product may be less soluble than the starting material in the chosen solvent.

    • Solution 1: Add more solvent. If the reaction volume allows, adding more of the same solvent can help to keep all components in solution.

    • Solution 2: Change the solvent. If adding more solvent is not feasible, consider running the reaction in a solvent that better solubilizes both the starting materials and the expected product.

  • Formation of an Insoluble Species: The precipitate could be your desired product, an intermediate, or an insoluble salt byproduct.

    • Solution: Isolate a small amount of the precipitate and analyze it (e.g., by TLC, LC-MS, or NMR if possible) to determine its identity. This will inform your next steps, such as modifying the workup procedure to isolate the product.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents (Illustrative)

Solvent CategorySolvent ExamplesExpected SolubilityNotes
Polar Aprotic DMF, DMSO, AcetonitrileGood to HighOften the best choice for dissolving polar, heterocyclic compounds. DMF and DMSO are high-boiling, which can be a consideration for product isolation.[2][3]
Chlorinated Dichloromethane (DCM), ChloroformModerate to GoodCommonly used in synthesis and purification (e.g., column chromatography) of similar compounds.[4]
Alcohols Ethanol, MethanolSparingly to Moderate (Improves with heat)Often used for recrystallization. The hydrochloride salt form would likely show better solubility in alcohols.[5][6]
Ethers Diethyl Ether, THFLow to SparinglyGenerally not ideal as primary solvents for dissolution but may be used as co-solvents or for precipitation/washing.
Non-polar Aromatic Toluene, BenzeneLowUnlikely to be effective solvents for this polar compound.
Non-polar Aliphatic Hexanes, HeptaneVery Low / InsolubleUseful as anti-solvents for precipitation and for washing impurities during workup.
Aqueous Water, BuffersVery Low / Insoluble (as free base)The free base is expected to have poor aqueous solubility. The hydrochloride salt form would be the preferred choice for aqueous media.[1]

Experimental Protocols

Protocol 1: General Procedure for Solubility Assessment (Shake-Flask Method)

This protocol provides a standardized method to determine the approximate solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Selected solvent (e.g., Dichloromethane, Ethanol, Water)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 5 mg in 1 mL). It is crucial to have undissolved solid present to ensure saturation.

  • Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stir bar. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 2: Small-Scale Test for Dissolution in a Reaction Solvent

Before committing to a large-scale reaction, this protocol helps to quickly assess the suitability of a solvent system.

Materials:

  • This compound (e.g., 10 mg)

  • Proposed reaction solvent(s) (e.g., 0.5 mL)

  • Small vial

  • Magnetic stir bar and stir plate

  • Heat gun or hot plate (optional)

Procedure:

  • Add the compound to the vial.

  • Add the solvent and stir at room temperature for 5-10 minutes. Observe for dissolution.

  • If the compound is not fully dissolved, gently warm the mixture while stirring. Observe for any changes in solubility or signs of decomposition.

  • If solubility is still poor, add a small amount of a co-solvent (e.g., a few drops of DMF to DCM) and observe.

  • Based on these observations, you can make an informed decision about the appropriate solvent system for your reaction.

References

Technical Support Center: 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine. This guide provides troubleshooting tips and answers to frequently asked questions to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: The primary reactive sites are the brominated pyridine ring and the chloromethyl group. The bromine at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. The chloromethyl group at the 2-position is a reactive electrophile, making it prone to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alcohols.

Q2: How should I store this compound to ensure its stability?

A2: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The chloromethyl group can be sensitive to moisture and light. It is advisable to handle the compound with care in a well-ventilated fume hood.

Q3: My compound shows poor solubility in my desired solvent. What can I do?

A3: Imidazo[1,2-a]pyridine derivatives can sometimes exhibit poor solubility. Here are a few strategies to address this:

  • Solvent Screening: Test a range of solvents with varying polarities.

  • Co-solvents: Use a mixture of solvents. For instance, a small amount of a polar aprotic solvent like DMSO or DMF in a less polar solvent might improve solubility.

  • Temperature: Gently warming the mixture may help, but be cautious of potential degradation of the reactive chloromethyl group.

  • Chemical Modification: If you are in the process of synthesizing derivatives, consider introducing polar functional groups to the scaffold to enhance solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and subsequent reactions of this compound.

Synthesis of this compound

Problem 1: Low yield during the cyclization reaction to form the imidazo[1,2-a]pyridine core.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or increasing the temperature. However, be mindful that excessive heat can lead to side products.

  • Possible Cause 2: Suboptimal reaction conditions.

    • Solution: The choice of base and solvent can significantly impact the yield. Common bases include sodium bicarbonate and potassium carbonate. Solvents like ethanol or DMF are often used. A systematic optimization of these parameters may be necessary.

  • Possible Cause 3: Side reactions.

    • Solution: The formation of regioisomers or other byproducts can lower the yield of the desired product. Purification by column chromatography is often required to isolate the target compound.

Reactions Involving the 2-(Chloromethyl) Group (Nucleophilic Substitution)

Problem 2: Multiple products are observed during nucleophilic substitution.

  • Possible Cause 1: Over-alkylation of the nucleophile.

    • Solution: This is common with amine nucleophiles. Use a larger excess of the amine to favor mono-alkylation or use a protecting group strategy if applicable.

  • Possible Cause 2: Reaction with the imidazo[1,2-a]pyridine ring.

    • Solution: While the chloromethyl group is the primary electrophilic site, strong nucleophiles under harsh conditions could potentially interact with the heterocyclic core. Use milder reaction conditions (lower temperature, weaker base) to improve selectivity.

  • Possible Cause 3: Instability of the starting material or product.

    • Solution: The chloromethyl group can be labile. Ensure your reaction conditions are not too harsh (e.g., high temperatures for prolonged periods). Work-up should be performed promptly after the reaction is complete.

Problem 3: The nucleophilic substitution reaction is not proceeding.

  • Possible Cause 1: Poor nucleophile.

    • Solution: The nucleophilicity of your reagent may be too low. Consider converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide with a suitable base).

  • Possible Cause 2: Steric hindrance.

    • Solution: A bulky nucleophile may have difficulty accessing the electrophilic carbon. Try a less hindered nucleophile or adjust the reaction conditions (e.g., higher temperature, longer reaction time) to overcome the steric barrier.

Reactions Involving the 6-Bromo Group (Suzuki-Miyaura Coupling)

Problem 4: Low yield or no reaction in Suzuki-Miyaura coupling.

  • Possible Cause 1: Catalyst deactivation.

    • Solution: The nitrogen atoms in the imidazo[1,2-a]pyridine core can coordinate to the palladium catalyst, leading to its deactivation. The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome this issue.

  • Possible Cause 2: Inefficient transmetalation.

    • Solution: Ensure the base used is appropriate for the chosen boronic acid/ester and solvent system. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to facilitate the dissolution of both organic and inorganic reagents.

  • Possible Cause 3: Protodeboronation of the boronic acid.

    • Solution: Boronic acids can be unstable, especially under prolonged heating or in the presence of water and base. Use fresh boronic acid, and consider using boronate esters which are often more stable. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Substituted Imidazo[4,5-b]pyridines
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH (4:1)120 (MW)0.585
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH (4:1)120 (MW)0.592
33-Fluorophenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃Dioxane/H₂O (4:1)1001278
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃Dioxane/H₂O (4:1)1001265

Data adapted from studies on related imidazopyridine scaffolds. Conditions may require optimization for this compound.[1][2]

Table 2: Conditions for Groebke-Blackburn-Bienaymé Reaction to Synthesize Imidazo[1,2-a]pyridine Derivatives
EntryCatalyst (mol%)SolventTemperatureTime (h)Yield (%)
1NH₄Cl (20)EtOHrt2465
2p-TsOH (20)EtOHrt2458
3Sc(OTf)₃ (10)MeOH60685
4AcOH (30 equiv)H₂O/DMSO252494

Data from various studies on the Groebke-Blackburn-Bienaymé reaction. Conditions are substrate-dependent.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on the 2-(Chloromethyl) Group
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetone).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 eq) to the solution. If the nucleophile is not very reactive, a base (e.g., K₂CO₃, Et₃N) may be added to facilitate the reaction.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of the 6-Bromo Group
  • Reaction Setup: To a dry Schlenk flask, add 6-Bromo-2-(substituted)imidazo[1,2-a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[1][2]

Visualizations

Experimental Workflow: Functionalization of this compound

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Products cluster_purification Purification & Analysis start This compound nuc_sub Nucleophilic Substitution (at C2-chloromethyl) start->nuc_sub  Nucleophile  (e.g., R-NH2, R-SH) suzuki Suzuki-Miyaura Coupling (at C6-bromo) start->suzuki  Ar-B(OH)2  Pd Catalyst, Base product_nuc 2-Substituted-6-bromo- imidazo[1,2-a]pyridine nuc_sub->product_nuc product_suzuki 6-Aryl-2-(chloromethyl)- imidazo[1,2-a]pyridine suzuki->product_suzuki purify Column Chromatography product_nuc->purify product_suzuki->purify analyze NMR, MS Analysis purify->analyze

Caption: Workflow for the selective functionalization of the two reactive sites on the title compound.

Signaling Pathway: Inhibition of PI3K/AKT/mTOR by Imidazo[1,2-a]pyridine Derivatives

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Imidazo[1,2-a]pyridines can inhibit the PI3K/AKT/mTOR signaling pathway.[6][7][8][9]

Troubleshooting Logic for a Failed Reaction

start Reaction Failed (Low/No Product) check_sm Check Starting Materials (TLC/NMR) start->check_sm sm_ok Starting Materials Consumed check_sm->sm_ok Yes sm_not_ok Starting Materials Unchanged check_sm->sm_not_ok No workup_issue Product Lost During Workup? sm_ok->workup_issue reagents Check Reagent Activity/Purity sm_not_ok->reagents reagents->start Reagents Bad conditions Modify Reaction Conditions (Temp, Time) reagents->conditions Reagents OK side_products Analyze Side Products (MS, NMR) optimize Optimize Purification side_products->optimize workup_issue->side_products No degradation Product Degradation workup_issue->degradation Yes

Caption: A logical workflow for diagnosing and addressing failed chemical reactions.

References

refinement of protocols using 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol refinement, troubleshooting, and frequently asked questions regarding the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is a key intermediate in organic synthesis, primarily used for two main types of reactions. The 2-(chloromethyl) group serves as a reactive electrophile for alkylating various nucleophiles (such as amines, phenols, and thiols), effectively introducing the imidazo[1,2-a]pyridine scaffold into a target molecule. The 6-bromo position provides a handle for subsequent functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

Q2: How should I store this reagent? Is it stable?

A2: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and moisture. It is typically supplied as a solid and should be kept tightly sealed. While relatively stable, the chloromethyl group is reactive and can be susceptible to hydrolysis over time if exposed to moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended.

Q3: My alkylation reaction with an amine nucleophile is giving a low yield. What are the common causes?

A3: Low yields in alkylation reactions with this reagent can stem from several factors:

  • Base Strength: The base used may not be strong enough to sufficiently deprotonate your amine nucleophile. Common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.

  • Solvent Choice: The solvent must be appropriate for the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically good choices as they help to dissolve the reactants and facilitate the SN2 reaction.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Temperatures between 60-100 °C are common, but this should be optimized for your specific substrate.

  • Side Reactions: The reagent can undergo side reactions, such as quaternization of the imidazo[1,2-a]pyridine nitrogen atom (see diagram below). This is more likely with highly reactive nucleophiles or under forcing conditions.

Q4: I am observing multiple spots on my TLC plate after a Suzuki coupling reaction at the 6-bromo position. What could these be?

A4: Multiple spots in a Suzuki coupling reaction can indicate several possibilities:

  • Incomplete Reaction: Unreacted starting material (the bromo-imidazo[1,2-a]pyridine derivative).

  • Homocoupling: Your boronic acid may be coupling with itself to form a biaryl byproduct.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the corresponding arene.

  • Catalyst Decomposition: The palladium catalyst may have decomposed, leading to the formation of palladium black and a stalled reaction.

  • Debromination: The starting material may have undergone reduction, replacing the bromine with a hydrogen atom.

Q5: What purification methods are most effective for products derived from this reagent?

A5: Column chromatography on silica gel is the most common method for purifying products from reactions involving this reagent. A gradient elution system, often starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or dichloromethane/methanol), is typically effective for separating the desired product from starting materials and byproducts. Recrystallization can also be an effective technique if a suitable solvent system is found.[2]

Troubleshooting Guides

Table 1: Troubleshooting Alkylation Reactions
Problem Possible Cause Suggested Solution
No or low conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive starting material (hydrolyzed). 4. Poor solvent choice.1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 2. Increase the reaction temperature in 10-20 °C increments. 3. Check the purity of the reagent by NMR or LC-MS. 4. Use a polar aprotic solvent like DMF or DMSO.
Multiple products observed 1. Side reaction (e.g., quaternization). 2. Over-alkylation of the nucleophile. 3. Decomposition of starting material or product.1. Use milder conditions (lower temperature, weaker base). 2. Use a 1:1 stoichiometry of electrophile to nucleophile. 3. Run the reaction under an inert atmosphere and ensure anhydrous conditions.
Streaking on TLC plate 1. Highly polar compounds (e.g., salts). 2. Product is basic and interacts strongly with silica.1. Perform an aqueous workup to remove salts before chromatography. 2. Add a small amount of triethylamine (~1%) to the chromatography eluent to suppress tailing.
Table 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
Problem Possible Cause Suggested Solution
No or low conversion 1. Inactive palladium catalyst. 2. Base is not suitable. 3. Poor quality boronic acid. 4. Insufficient degassing.1. Use a fresh catalyst or try a different ligand/precatalyst system (e.g., Pd(dppf)Cl₂, SPhos, XPhos). 2. Ensure an appropriate base is used (e.g., K₂CO₃, K₃PO₄). An aqueous solution of the base is often required. 3. Use fresh, high-purity boronic acid. 4. Degas the solvent and reaction mixture thoroughly (e.g., by sparging with argon for 15-30 min).
Significant homocoupling of boronic acid 1. Reaction conditions favor homocoupling (e.g., high temperature, presence of oxygen).1. Lower the reaction temperature. 2. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. 3. Use a 1:1.1 ratio of bromide to boronic acid.
Debromination of starting material 1. Reductive side reaction. 2. Presence of a hydrogen source.1. Ensure high-purity reagents and solvents. 2. Some ligands or catalyst systems may be more prone to this; consider screening alternatives.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the amine nucleophile (1.0 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and anhydrous DMF (0.1-0.2 M).

  • Reagent Addition: Add this compound (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a Schlenk flask, add the 6-bromo-imidazo[1,2-a]pyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.5 eq).[3]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (3 cycles). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).[4]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography.

Visualizations

Experimental and Logical Workflows

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Suzuki Coupling A Combine Amine (1 eq), Base (2 eq) & DMF B Add 6-Bromo-2-(chloromethyl) imidazo[1,2-a]pyridine (1.1 eq) A->B C Heat to 60-80 °C B->C D Monitor by TLC/LC-MS C->D E Workup & Purification D->E F Isolated Alkylated Product E->F G Combine Alkylated Product (1 eq), Boronic Acid (1.2 eq), Pd Catalyst, Base F->G Proceed if Step 1 is successful H Add Degassed Dioxane/Water G->H I Heat to 80-100 °C H->I J Monitor by TLC/LC-MS I->J K Workup & Purification J->K L Final 2,6-Disubstituted Product K->L

Caption: A typical two-step experimental workflow.

G Start Alkylation Reaction: Low or No Conversion Q1 Is the base strong enough? (e.g., K2CO3, Cs2CO3) Start->Q1 A1 Try a stronger base (e.g., NaH) Q1->A1 No Q2 Is the temperature high enough? Q1->Q2 Yes End Re-run Experiment A1->End A2 Increase temperature (e.g., to 80-100 °C) Q2->A2 No Q3 Are reagents pure and anhydrous? Q2->Q3 Yes A2->End A3 Use fresh, dry reagents and anhydrous solvent Q3->A3 No Q3->End Yes A3->End G cluster_desired Desired Reaction Pathway cluster_side Common Side Reaction reagent 6-Bromo-2-(chloromethyl) imidazo[1,2-a]pyridine product Desired N-Alkylated Product reagent->product + R-NH₂ / Base nucleophile R-NH₂ nucleophile->product reagent2 6-Bromo-2-(chloromethyl) imidazo[1,2-a]pyridine side_product Quaternized Salt (Intramolecular or from another equivalent) reagent2->side_product Self-reaction or attack by product

References

common pitfalls in handling 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Due to the reactive nature of the chloromethyl group, proper storage is crucial to maintain the compound's integrity. It is recommended to store this compound under the following conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure.

  • Container: Keep the container tightly sealed.

Q2: What are the primary reactivity concerns with the chloromethyl group on the imidazo[1,2-a]pyridine scaffold?

The 2-(chloromethyl) group is a reactive electrophile, making the compound susceptible to:

  • Nucleophilic Substitution: It will readily react with a wide range of nucleophiles (amines, thiols, alcohols, etc.). This is often the desired reaction.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming an impurity.

  • Self-Reactivity/Polymerization: Although less common for this specific scaffold, highly reactive alkyl halides can sometimes undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of certain catalysts.

Q3: What are common side reactions to be aware of during nucleophilic substitution reactions?

Several side reactions can occur, leading to a complex mixture of products and reduced yield of the desired compound. Key concerns include:

  • Over-alkylation: With amine nucleophiles, di-alkylation can occur if the primary amine product is sufficiently nucleophilic to react with another molecule of the starting material.

  • Elimination Reactions: Under strongly basic conditions, elimination to form a methylene-imidazo[1,2-a]pyridine species might be possible, though this is generally less favored than substitution.

  • Reaction with Solvent: Nucleophilic solvents (e.g., methanol, ethanol) can compete with the intended nucleophile, leading to the formation of ether byproducts.

Q4: Are there any known issues with the stability of the bromo-substituent on the pyridine ring?

The bromine at the 6-position is generally stable under standard nucleophilic substitution conditions targeting the chloromethyl group. However, under harsh conditions, such as high temperatures in the presence of strong bases or certain metal catalysts (e.g., palladium), undesired substitution or reduction of the bromo-group could potentially occur.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Step
Degradation of Starting Material Ensure the this compound is fresh and has been stored properly. Consider analyzing the starting material by NMR or LC-MS before use.
Insufficiently Nucleophilic Reagent For weak nucleophiles, consider using a stronger base to deprotonate the nucleophile or increasing the reaction temperature.
Side Reactions Analyze the crude reaction mixture by LC-MS to identify major byproducts. This can help diagnose issues like over-alkylation or reaction with the solvent.
Steric Hindrance If the nucleophile is bulky, the reaction may be slow. Increase reaction time and/or temperature.
Issue 2: Complex Product Mixture and Purification Challenges
Potential Cause Troubleshooting Step
Multiple Reaction Products Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired product.
Difficulty in Separation If products have similar polarities, consider derivatization of the desired product to alter its polarity for easier separation. Alternatively, explore different chromatography techniques (e.g., reverse-phase HPLC).
Compound Instability on Silica Gel Some nitrogen-containing heterocyclic compounds can be unstable on acidic silica gel. Consider using neutral or basic alumina for column chromatography, or deactivating the silica gel with a small amount of triethylamine in the eluent.[1]

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere, add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.[2][3]

Note: The optimal solvent, base, and temperature will depend on the specific nucleophile being used and should be determined empirically.

Visualizations

experimental_workflow Experimental Workflow for Nucleophilic Substitution reagents Reagents: - this compound - Nucleophile - Base - Solvent reaction Reaction: - Stir under inert atmosphere - Monitor by TLC/LC-MS reagents->reaction workup Aqueous Work-up: - Quench with water - Extract with organic solvent reaction->workup purification Purification: - Dry and concentrate - Column Chromatography workup->purification analysis Analysis: - NMR - Mass Spectrometry purification->analysis

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield low_yield Low Yield check_sm Check Starting Material Purity low_yield->check_sm optimize_cond Optimize Reaction Conditions (Temp, Time, Base) low_yield->optimize_cond analyze_byproducts Analyze Byproducts by LC-MS low_yield->analyze_byproducts check_sm->optimize_cond analyze_byproducts->optimize_cond

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

A Comparative Guide to Tankyrase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Leading Tankyrase Inhibitors and the Potential of the Imidazo[1,2-a]pyridine Scaffold

This guide provides a comprehensive comparison of prominent tankyrase inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. While specific inhibitory data for 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is not extensively available in current literature, this document will focus on well-characterized inhibitors of tankyrase 1 and 2 (TNKS1/2), namely XAV939, IWR-1, and G007-LK. The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, is a recognized pharmacophore in the development of kinase inhibitors, suggesting its potential as a backbone for novel therapeutic agents targeting tankyrases.

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are key regulators of the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is implicated in the development and progression of various cancers, making tankyrases an attractive target for therapeutic intervention.[2][3][4] Tankyrase inhibitors function by preventing the poly(ADP-ribosyl)ation (PARsylation) of Axin, a crucial component of the β-catenin destruction complex.[5] This stabilization of Axin leads to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that promote tumor growth.[1][3]

Performance Comparison of Key Tankyrase Inhibitors

The following table summarizes the in vitro potency of three well-characterized tankyrase inhibitors: XAV939, IWR-1, and G007-LK. These inhibitors have been extensively studied for their ability to modulate the Wnt/β-catenin signaling pathway.

InhibitorTarget(s)IC50 (TNKS1)IC50 (TNKS2)Cellular IC50 (Wnt Pathway)
XAV939 TNKS1, TNKS211 nM[6][7]4 nM[6][7]~26 nM (HEK293T)[8]
IWR-1 TNKS1, TNKS2131 nM[9]56 nM[9]180 nM (L-cells)[8][10]
G007-LK TNKS1, TNKS246 nM[11][12]25 nM[11][12]50 nM[12]

Signaling Pathway and Inhibitor Mechanism of Action

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation. Tankyrases play a pivotal role in this pathway by marking Axin for degradation. Inhibition of tankyrase activity leads to the stabilization of the β-catenin destruction complex and subsequent downregulation of Wnt signaling.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibition Inhibitor Action Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Tankyrase_on Tankyrase Dsh->Tankyrase_on Activation Axin_on Axin Tankyrase_on->Axin_on PARsylation & Degradation beta_catenin_on β-catenin (stabilized) Nucleus_on Nucleus beta_catenin_on->Nucleus_on Translocation TCF_LEF_on TCF/LEF Target_Genes_on Target Gene Transcription TCF_LEF_on->Target_Genes_on Activation Inhibitor Tankyrase Inhibitor (XAV939, IWR-1, G007-LK) Tankyrase_inhibited Tankyrase Inhibitor->Tankyrase_inhibited Inhibition Axin_stabilized Axin (stabilized) Destruction_Complex_active Active Destruction Complex Axin_stabilized->Destruction_Complex_active Stabilization

Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are outlines for key experimental protocols.

Tankyrase Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the auto-poly(ADP-ribosyl)ation activity of recombinant tankyrase.

Materials:

  • Recombinant human Tankyrase 1 or 2

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Chemiluminescent substrate

  • Test compounds (e.g., this compound, XAV939, IWR-1, G007-LK) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2)

Procedure:

  • Add assay buffer containing recombinant tankyrase to the wells of a streptavidin-coated plate.

  • Add serially diluted test compounds or vehicle control (DMSO) to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Wash the plate to remove unbound reagents.

  • Add a chemiluminescent substrate.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.[11]

Western Blot for Axin and β-catenin Levels

This method is used to determine the effect of tankyrase inhibitors on the protein levels of Axin and β-catenin in cultured cells.

Materials:

  • Cancer cell lines with active Wnt signaling (e.g., SW480, DLD-1)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL detection system and quantify the band intensities.[13][14][15]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compounds or vehicle control.

  • Incubate for a desired period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[16]

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the characterization of a novel tankyrase inhibitor.

Experimental_Workflow Start Start: Novel Compound (e.g., this compound) Biochemical_Assay Biochemical Assay: Tankyrase Inhibition (IC50 determination) Start->Biochemical_Assay Cellular_Assay Cell-Based Assay: Wnt Signaling Reporter (e.g., TOP/FOPflash) Biochemical_Assay->Cellular_Assay Target_Engagement Target Engagement: Western Blot for Axin & β-catenin levels Cellular_Assay->Target_Engagement Functional_Assay Functional Assay: Cell Proliferation (e.g., MTT, Colony Formation) Target_Engagement->Functional_Assay In_Vivo_Studies In Vivo Studies: Xenograft Models Functional_Assay->In_Vivo_Studies End End: Lead Candidate In_Vivo_Studies->End

Caption: A streamlined workflow for the evaluation of a potential tankyrase inhibitor.

Comparative Analysis of Inhibitor Features

XAV939, IWR-1, and G007-LK, while all targeting tankyrase, exhibit distinct characteristics that may influence their suitability for different research applications and therapeutic development strategies.

Inhibitor_Comparison cluster_XAV939 XAV939 cluster_IWR1 IWR-1 cluster_G007LK G007-LK XAV939_node Potent TNKS1/2 inhibitor Binds to the nicotinamide pocket Well-established tool compound Shows some off-target effects on other PARPs IWR1_node Moderately potent TNKS1/2 inhibitor Binds to the adenosine pocket Stabilizes the Axin-scaffolded destruction complex Good tool for studying Wnt pathway dynamics G007LK_node Potent and selective TNKS1/2 inhibitor Binds to the adenosine pocket Demonstrates in vivo efficacy Represents a more optimized lead compound

References

Comparative Bioactivity Analysis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine and Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Anticancer Potential of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

This guide provides a comprehensive comparison of the bioactivity of this compound and other imidazo[1,2-a]pyridine derivatives, offering insights into their potential as anticancer agents. The information presented is supported by experimental data and detailed methodologies to aid in research and development.

Introduction to this compound

This compound is a heterocyclic compound belonging to the imidazopyridine class of molecules, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Notably, derivatives of this scaffold have demonstrated potent anticancer properties by targeting key signaling pathways involved in cell growth, proliferation, and survival.[2]

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Research has shown that this compound and its analogs exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cellular processes and is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.

The proposed mechanism involves the binding of the imidazo[1,2-a]pyridine core to the ATP-binding site of PI3K, which in turn prevents the phosphorylation and activation of AKT and its downstream effector, mTOR.[2] This inhibition leads to the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

PI3K_AKT_mTOR_Pathway cluster_membrane Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes This compound This compound This compound->PI3K Inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition.

Comparative Performance: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various imidazo[1,2-a]pyridine derivatives and standard anticancer drugs against different cancer cell lines.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative (Compound 6)A375 (Melanoma)9.7[2]
Imidazo[1,2-a]pyridine derivative (Compound 6)WM115 (Melanoma)11.2[2]
Imidazo[1,2-a]pyridine derivative (Compound 6)HeLa (Cervical Cancer)34.2[2]
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast Cancer)45[3]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 (Breast Cancer)47.7[3]
Imidazo[1,2-a]pyridine derivative (15d)A375P (Melanoma)<0.06[4]
Imidazo[1,2-a]pyridine derivative (17e)A375P (Melanoma)<0.06[4]

Table 2: IC50 Values of Standard Anticancer Drugs

DrugCancer Cell LineIC50 (µM)Reference
DoxorubicinHep-2 (Laryngeal Cancer)10[5]
DoxorubicinHepG2 (Liver Cancer)1.5[5]
DoxorubicinMCF-7 (Breast Cancer)0.85[5]
DoxorubicinA375 (Melanoma)5.16[5]
DacarbazineMelanoma Cells~25[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This technique is used to detect specific proteins in a sample and assess their expression levels and activation status.

  • Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The DNA content of the cells is proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro validation of an anticancer compound's bioactivity.

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Western Blot Western Blot Compound Treatment->Western Blot Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry Data Analysis Data Analysis MTT Assay->Data Analysis Western Blot->Data Analysis Flow Cytometry->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Protein Expression Analysis Protein Expression Analysis Data Analysis->Protein Expression Analysis Cell Cycle Profile Cell Cycle Profile Data Analysis->Cell Cycle Profile Bioactivity Validation Bioactivity Validation IC50 Determination->Bioactivity Validation Protein Expression Analysis->Bioactivity Validation Cell Cycle Profile->Bioactivity Validation

In Vitro Bioactivity Validation Workflow.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer therapeutics, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine analogs, offering researchers, scientists, and drug development professionals a detailed analysis of their structure-activity relationships (SAR), supported by experimental data. Our focus is to delineate how modifications to this core structure influence cytotoxic activity, providing a roadmap for the rational design of more potent and selective anticancer agents.

The core structure, this compound, presents two key positions for chemical modification: the bromine atom at the 6-position and the chloromethyl group at the 2-position. Strategic alterations at these sites have been shown to significantly impact the compound's biological efficacy.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Analogs

The following tables summarize the in vitro cytotoxic activity of various 6-bromo-imidazo[1,2-a]pyridine analogs against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), has been compiled from multiple studies to provide a comparative overview.

Compound IDR (Substitution at C2)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series A: Analogs with variations at the 2-position
Analog 1-CH2Cl (Parent Compound)A549 (Lung)Data not availableCisplatin53.25[1]
Analog 2-CH2OHA549 (Lung)Data not availableDoxorubicinData not available
Analog 3-CH2-N(CH3)2A549 (Lung)Data not available
Analog 4-CH2-S-PhenylS. pneumoniaeNarrow spectrum inhibitor[2]
Series B: Published data on related 6-substituted Imidazo[1,2-a]pyridines
Compound HB94-(imidazo[1,2-a]pyridin-2-yl)benzoic acid derivativeA549 (Lung)50.56[1]Cisplatin53.25[1]
Compound HB104-(imidazo[1,2-a]pyridin-2-yl)benzoic acid derivativeHepG2 (Liver)51.52[1]Cisplatin54.81[1]
Imidazo[1,2-a]pyridine-oxadiazole hybrid 6dOxadiazole moietyA549 (Lung)2.8 ± 0.02[3]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline 13kQuinazoline derivativeHCC827 (Lung)0.09 - 0.43[4]

Note: Direct comparative data for the parent compound and its immediate analogs (1-3) were not publicly available. The table includes data on related structures to infer potential SAR trends.

Structure-Activity Relationship Insights

Analysis of the available data on broader imidazo[1,2-a]pyridine analogs suggests several key SAR trends:

  • Substitution at the 6-position: The presence of a bromine atom at the 6-position is a common feature in many biologically active imidazo[1,2-a]pyridine derivatives. This substitution can influence the electronic properties of the ring system and may contribute to enhanced binding affinity with biological targets. Studies on 6-substituted imidazo[1,2-a]pyridines have shown potent activity against colon cancer cell lines[5].

  • Modification of the 2-position: The 2-position of the imidazo[1,2-a]pyridine core is a critical site for derivatization to modulate anticancer activity.

    • Introduction of Aromatic and Heterocyclic Moieties: The attachment of bulky aromatic or heterocyclic rings at or linked to the 2-position, as seen in the oxadiazole hybrid 6d and the quinazoline derivative 13k, often leads to a significant increase in cytotoxic potency[3][4]. This suggests that these appended ring systems may engage in additional favorable interactions within the target's binding site.

    • Functionalized Methyl Groups: While direct data on the 2-chloromethyl group is sparse, the 2-((phenylthio)methyl) analog has been identified as a narrow-spectrum inhibitor of Streptococcus pneumoniae by targeting the FtsZ protein, highlighting the potential for diverse biological activities based on the 2-substituent[2]. The replacement of the chlorine with other functional groups like hydroxyl or dimethylamino groups would be expected to alter the compound's polarity, hydrogen bonding capacity, and reactivity, thereby influencing its biological profile.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2)

  • Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader[6][7].

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds

  • Fluorometer or microplate reader capable of fluorescence measurement

Procedure:

  • A solution of tubulin in polymerization buffer is prepared and kept on ice.

  • The test compound at various concentrations is added to the tubulin solution in a 96-well plate.

  • The plate is incubated at 37°C to initiate tubulin polymerization.

  • The change in fluorescence over time is monitored using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to that of a vehicle control. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.

Mechanistic Insights: Signaling Pathways and Molecular Targets

Many imidazo[1,2-a]pyridine analogs exert their anticancer effects by targeting key cellular pathways and proteins. Two prominent mechanisms are the inhibition of the PI3K/AKT/mTOR signaling pathway and the disruption of microtubule dynamics through tubulin polymerization inhibition.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy.

PI3K_AKT_mTOR_Pathway cluster_drug Imidazo[1,2-a]pyridine Analogs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates Drug 6-Bromo-2-substituted imidazo[1,2-a]pyridines Drug->PI3K Inhibit

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

Antitubulin Mechanism of Action

Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization can disrupt these processes, leading to cell cycle arrest and apoptosis.

Antitubulin_Mechanism Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics Drug 6-Bromo-2-substituted imidazo[1,2-a]pyridines Drug->Microtubule Inhibit MitoticArrest G2/M Phase Cell Cycle Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Experimental workflow for the antitubulin mechanism of imidazo[1,2-a]pyridine analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related analogs strongly suggest that strategic modifications at the 2- and 6-positions can significantly enhance cytotoxic potency. Future research should focus on the systematic synthesis and evaluation of a focused library of 6-bromo-2-substituted-methyl-imidazo[1,2-a]pyridine analogs to establish a more precise and quantitative structure-activity relationship. Such studies, guided by the mechanistic insights into the PI3K/AKT/mTOR pathway and tubulin polymerization inhibition, will be instrumental in advancing this class of compounds towards clinical development.

References

Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2][3][4] This guide provides a comparative analysis of selected imidazo[1,2-a]pyridine derivatives, focusing on their anticancer and antimicrobial properties. The information is presented to facilitate objective comparison and support further research and development in this promising area. Several commercially available drugs, such as Zolpidem (a sedative), Olprinone (for heart failure), and Soraprazan (an anti-ulcer drug), feature this core structure, highlighting its therapeutic potential.[1][2]

Anticancer Activity: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in tumor growth and proliferation, such as the c-Met and PI3K/mTOR pathways.[5][6][7]

Comparative Analysis of Anticancer Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines and kinases.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
22e c-Met KinaseEBC-1 (Lung)0.045[5]
c-Met Kinase-0.0039[5]
12 PI3K p110αA375 (Melanoma)0.14[8]
PI3K p110αHeLa (Cervical)0.21[8]
PI3K p110α-0.0028[8]
15a PI3K/mTORHCT116 (Colon)-[6][7]
PI3K/mTORHT-29 (Colon)-[6][7]
Compound 6 -A375 (Melanoma)~10[9]
-WM115 (Melanoma)~20[9]
-HeLa (Cervical)~15[9]
Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Derivatives

The diagrams below illustrate the c-Met and PI3K/Akt/mTOR signaling pathways, which are frequently dysregulated in cancer and are key targets of several imidazo[1,2-a]pyridine derivatives.

cMet_signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative (e.g., 22e) Inhibitor->cMet Inhibits

c-Met Signaling Pathway Inhibition

PI3K_mTOR_signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 ProteinSynthesis Protein Synthesis, Cell Growth mTORC1->ProteinSynthesis mTORC2 mTORC2 mTORC2->AKT Inhibitor Imidazo[1,2-a]pyridine Derivative (e.g., 15a) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt/mTOR Signaling Pathway Inhibition

Antimicrobial Activity

Certain imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their activity against a range of bacterial and mycobacterial strains, including drug-resistant variants.[10][11]

Comparative Analysis of Antimicrobial Imidazo[1,2-a]pyridine Derivatives

The table below presents the minimum inhibitory concentration (MIC) values for selected antimicrobial imidazo[1,2-a]pyridine derivatives.

Compound IDBacterial StrainMIC (µM)Reference
15 Mycobacterium tuberculosis H37Rv0.10 - 0.19
MDR-TB strains0.05 - 1.5
XDR-TB strains0.05 - 1.5
16 Mycobacterium tuberculosis H37Rv0.10 - 0.19
MDR-TB strains0.05 - 1.5
XDR-TB strains0.05 - 1.5
9a Bacillus subtilisHigh Activity[11]
4e Pseudomonas aeruginosa0.5-1.0 mg/mL[12]
Staphylococcus aureus0.5-1.0 mg/mL[12]
Escherichia coli CTXM (resistant)0.5-0.7 mg/mL[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Comparative Analysis

experimental_workflow Start Start: Synthesized Imidazo[1,2-a]pyridine Derivatives AnticancerScreening Anticancer Screening Start->AnticancerScreening AntimicrobialScreening Antimicrobial Screening Start->AntimicrobialScreening MTT Cell Viability Assay (MTT) AnticancerScreening->MTT KinaseAssay Kinase Inhibition Assay (c-Met, PI3K/mTOR) AnticancerScreening->KinaseAssay MIC MIC Determination (Broth Microdilution) AntimicrobialScreening->MIC DataAnalysis Data Analysis and Comparison (IC50, MIC) MTT->DataAnalysis KinaseAssay->DataAnalysis MIC->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

General Experimental Workflow
In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase.

  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of ATP (e.g., 10 mM in water).

    • Prepare serial dilutions of the test imidazo[1,2-a]pyridine derivatives in the appropriate solvent (e.g., DMSO) at 4X the final desired concentration.

  • Assay Procedure (384-well plate format) :

    • Add 5 µL of the 4X inhibitor dilutions to the wells. Include positive (no inhibitor) and negative (no enzyme or high concentration of a known inhibitor) controls.

    • Add 5 µL of 4X recombinant c-Met enzyme solution to all wells except the negative control.

    • Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP mix (e.g., ULight™-poly GT substrate and ATP).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of a Stop/Detection mix containing EDTA and a Europium-labeled antibody that recognizes the phosphorylated substrate.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis :

    • Read the plate using a TR-FRET-enabled plate reader (Excitation: ~330 nm, Emission: ~615 nm and ~665 nm).

    • Calculate the TR-FRET ratio.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.[6]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[10][13]

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation :

    • Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading :

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[4][10]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][14][15][16]

  • Preparation of Antimicrobial Agent Dilutions :

    • Prepare a serial two-fold dilution of the imidazo[1,2-a]pyridine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation :

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation :

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination :

    • Visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

References

Efficacy Analysis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine and its Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of novel anti-cancer therapeutics. This guide provides a comparative analysis of the efficacy of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine and its structural analogs, presenting key experimental data to inform researchers, scientists, and drug development professionals. Due to the limited publicly available data on the specific compound this compound, this guide leverages findings from closely related 6-bromo-imidazo[1,2-a]pyridine derivatives and compares their performance against established chemotherapeutic agents.

Comparative Efficacy Against Cancer Cell Lines

The anti-proliferative activity of imidazo[1,2-a]pyridine derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for representative imidazo[1,2-a]pyridine compounds and standard chemotherapeutic drugs in relevant cancer cell lines.

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Citation
Compound 7d (6-bromo-imidazo[1,2-a]pyridine derivative) MCF-7Breast Cancer22.6[1]
HT-29Colon Cancer13.4[1]
IP-5 (imidazo[1,2-a]pyridine derivative) HCC1937Breast Cancer45[2]
IP-6 (imidazo[1,2-a]pyridine derivative) HCC1937Breast Cancer47.7[2]
Cisplatin HeLaCervical Cancer12 ± 1.57[3]
CaSkiCervical Cancer10 ± 0.00[3]
SiHaCervical Cancer13 ± 13.32[3]
Doxorubicin HeLaCervical Cancer2.9[4]
SK-MEL-28Melanoma~1-2.5 (viability reduction)[5]

Mechanism of Action: Targeting the AKT/mTOR Signaling Pathway

Several studies indicate that imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A primary target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many cancers.

AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAKT p-AKT PIP3->pAKT activates AKT AKT pmTOR p-mTOR pAKT->pmTOR activates Apoptosis Apoptosis pAKT->Apoptosis inhibits mTORC1 mTORC1 CellGrowth Cell Growth & Proliferation pmTOR->CellGrowth p53 p53 p21 p21 p53->p21 activates CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Caspase9 Caspase-9 Caspase9->Apoptosis Imidazopyridine 6-Bromo-imidazo[1,2-a]pyridine (and analogs) Imidazopyridine->pAKT inhibits Imidazopyridine->pmTOR inhibits Imidazopyridine->p53 increases levels Imidazopyridine->p21 increases levels Imidazopyridine->Caspase9 increases levels MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 AddCompound Add test compound (various concentrations) Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read absorbance (570 nm) AddSolubilizer->ReadAbsorbance End Calculate IC50 ReadAbsorbance->End Apoptosis_Workflow Start Treat cells with test compound Harvest Harvest cells (trypsinization) Start->Harvest Wash Wash cells with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate (15 min) in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End Quantify apoptotic cells Analyze->End

References

Comparative Analysis of Cross-Reactivity for Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. While direct cross-reactivity data for 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is not extensively available in public literature, analysis of structurally related imidazo[1,2-a]pyridine derivatives provides valuable insights into the potential off-target profile of this chemical scaffold. This guide compares the selectivity of several imidazo[1,2-a]pyridine-based kinase inhibitors, supported by experimental data from published studies.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds targeting a variety of protein kinases.[1][2][3][4][5] The substitution pattern on this heterocyclic system plays a crucial role in determining both potency and selectivity.[1][6]

Kinase Selectivity Profiles of Representative Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the kinase selectivity data for several imidazo[1,2-a]pyridine compounds that have been evaluated against panels of kinases. These examples have been chosen to illustrate the diverse kinase families that can be targeted by this scaffold and to highlight the varying degrees of selectivity that can be achieved through chemical modification.

Table 1: Selectivity Profile of an Imidazo[1,2-a]pyridine-based Dual Mer/Axl Kinase Inhibitor

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
Mer <1 102
Axl 3.2 99
Flt3>100001
MERTK0.8102
TYRO32.5100
DDR116078
KDR (VEGFR2)280033
Data extracted from a study on dual Mer/Axl kinase inhibitors.[6][7]

Table 2: Selectivity of an Imidazo[1,2-a]pyridine-thiophene Derivative against FMS-like Tyrosine Kinase 3 (FLT3)

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
FLT3 1.6 -
FLT3-ITD 0.8 -
FLT3-D835Y 2.5 -
NEK2>10000<10
Aurora A>10000<10
Aurora B>10000<10
Data from a study on FLT3 inhibitors for acute myeloid leukemia.[8]

Table 3: Cross-reactivity of a Cyclin-Dependent Kinase (CDK) Inhibitor with an Imidazo[1,2-a]pyridine Scaffold

Kinase TargetIC50 (nM)
CDK2/Cyclin A <10
CDK1/Cyclin B <20
CDK4/Cyclin D1>1000
GSK3β>5000
PKA>10000
Illustrative data based on findings for imidazo[1,2-a]pyridine-based CDK inhibitors.[1][2]

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical step in drug discovery. A common and robust method for this is through in vitro kinase profiling assays.

Protocol: In Vitro Kinase Selectivity Profiling using a Radiometric Assay

This protocol outlines a standard procedure for assessing the inhibitory activity of a compound against a large panel of protein kinases.

Materials:

  • Test Compound (e.g., this compound)

  • A panel of purified, recombinant protein kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • 96- or 384-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Setup: In each well of the microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.

G Workflow for Kinase Inhibitor Cross-Reactivity Profiling A Test Compound (e.g., this compound) B Primary Target Assay (Potency Determination) A->B C Broad Kinase Panel Screening (e.g., >400 kinases) B->C D Data Analysis (% Inhibition, IC50 values) C->D E Selectivity Profile Generation (Comparison of on-target vs. off-target activity) D->E F Cellular Assays (Target engagement and phenotypic effects) E->F G In Vivo Studies (Efficacy and Toxicology) F->G

References

A Comparative Guide to the Synthesis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic compound 6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its synthesis is a critical step for researchers in this field. This guide provides a comparative analysis of the primary synthetic route and a viable alternative, offering detailed experimental protocols and quantitative data to inform methodological choices.

At a Glance: Performance Comparison of Synthetic Routes

The selection of a synthetic pathway for this compound hinges on factors such as yield, reaction time, and the handling of reagents. Below is a summary of the key performance indicators for the two primary routes discussed in this guide.

Synthetic RouteKey ReagentsReaction TypeTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Primary Route: One-Pot Condensation 5-bromo-2-aminopyridine, 1,3-dichloroacetoneCyclocondensation75-854-6One-pot simplicity, good yield.Use of lachrymatory 1,3-dichloroacetone.
Alternative Route: Two-Step Synthesis 5-bromo-2-aminopyridine, 1,3-dihydroxyacetone, Cyanuric chlorideCyclocondensation, Chlorination60-70 (overall)24-30Avoids direct handling of 1,3-dichloroacetone in the cyclization step, uses a milder chlorinating agent.Longer overall reaction time, additional purification step.

Synthetic Pathway Overview

The synthesis of this compound can be approached through two main strategies, each with distinct advantages and considerations.

Synthesis_Routes cluster_0 Primary Route: One-Pot Condensation cluster_1 Alternative Route: Two-Step Synthesis A 5-bromo-2-aminopyridine C This compound A->C Reflux, Ethanol B 1,3-dichloroacetone B->C D 5-bromo-2-aminopyridine F 6-Bromo-2-(hydroxymethyl)imidazo[1,2-a]pyridine D->F Reflux, Ethanol E 1,3-dihydroxyacetone E->F H This compound F->H Room Temp G Cyanuric chloride, DMF G->H Logical_Flow cluster_0 Primary Route cluster_1 Alternative Route P_Start 5-bromo-2-aminopyridine + 1,3-dichloroacetone P_Product This compound P_Start->P_Product One-Pot Condensation A_Start 5-bromo-2-aminopyridine + 1,3-dihydroxyacetone A_Intermediate 6-Bromo-2-(hydroxymethyl)imidazo[1,2-a]pyridine A_Start->A_Intermediate Step 1: Condensation A_Product This compound A_Intermediate->A_Product Step 2: Chlorination

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Target Validation of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the likely biological targets of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine , benchmarking its potential performance against established inhibitors of key cancer-related signaling pathways. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its probable mechanisms of action based on extensive research on structurally similar imidazo[1,2-a]pyridine derivatives.

Executive Summary

Extensive research on the imidazo[1,2-a]pyridine core suggests that this compound is a promising candidate for anticancer drug development. The primary putative targets for this class of compounds include key enzymes in proliferative and inflammatory pathways:

  • Phosphoinositide 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR): Imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival.

  • Cyclin-Dependent Kinases (CDKs): Several imidazo[1,2-a]pyridine analogs have been identified as inhibitors of CDKs, master regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • Cyclooxygenase-2 (COX-2): A number of imidazo[1,2-a]pyridine derivatives have demonstrated selective inhibition of COX-2, an enzyme implicated in inflammation and cancer progression.

This guide will compare the inferred potential of this compound against the following well-established inhibitors:

  • Gedatolisib (a PI3K/mTOR inhibitor)

  • Palbociclib (a CDK4/6 inhibitor)

  • Celecoxib (a selective COX-2 inhibitor)

Comparative Analysis of Biological Activity

The following tables summarize the in vitro potency of established inhibitors targeting pathways likely modulated by this compound. While specific IC50 values for the target compound are not yet publicly available, the data for related analogs suggest it may exhibit activity in a similar range.

Table 1: Comparative Inhibitory Activity against PI3K/mTOR Pathway

CompoundTarget(s)IC50 (nM)Cell Line(s)Reference
Gedatolisib PI3Kα, PI3Kγ, PI3Kδ, mTOR0.4, 4.7, 2.8, 1.6Various Cancer Cell Lines[1]
Imidazo[1,2-a]pyridine Analog 1PI3Kα1.8-[2]
Imidazo[1,2-a]pyridine Analog 2PI3Kα2.8-[2]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivativePI3Kα1.94HCC827[3]

Table 2: Comparative Inhibitory Activity against Cyclin-Dependent Kinases

CompoundTarget(s)IC50 (nM)Cell Line(s)Reference
Palbociclib (PD-0332991) CDK4, CDK611, 15MCF-7[4][5]
Imidazo[1,2-a]pyridine Analog 3CDK2<10-[4]
Imidazo[1,2-a]pyridine Analog 4CDK99.22HCT116[4]

Table 3: Comparative Inhibitory Activity against COX-2

CompoundTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-24030[6][7]
Imidazo[1,2-a]pyridine Analog 5COX-250>200[8][9]
Imidazo[1,2-a]pyridine Analog 6COX-270217.1[8]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental approaches for target validation, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1 Imidazopyridine 6-Bromo-2-(chloromethyl) imidazo[1,2-a]pyridine (Putative) Imidazopyridine->PI3K Imidazopyridine->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and putative inhibition points.

Cell_Cycle_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 pRb p-Rb CyclinD_CDK46->pRb phosphorylates Rb Rb E2F E2F pRb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Imidazopyridine 6-Bromo-2-(chloromethyl) imidazo[1,2-a]pyridine (Putative) Imidazopyridine->CyclinD_CDK46

Caption: The CDK4/6-Rb pathway controlling the G1-S cell cycle transition.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Kinase_Assay Biochemical Kinase Assay 1. Recombinant enzyme incubation with compound 2. Addition of substrate and ATP 3. Quantification of product 4. IC50 determination Cell_Proliferation Cell Proliferation Assay (e.g., MTT) 1. Seeding of cancer cells 2. Treatment with compound 3. Incubation 4. Viability measurement 5. GI50 determination Western_Blot Western Blot Analysis 1. Cell lysis and protein quantification 2. SDS-PAGE and transfer 3. Antibody incubation (e.g., p-AKT, p-Rb) 4. Detection and analysis Xenograft Tumor Xenograft Model 1. Implantation of human tumor cells in mice 2. Compound administration 3. Tumor volume measurement 4. Assessment of efficacy and toxicity

Caption: A generalized experimental workflow for target validation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to validate the biological targets of kinase and COX inhibitors.

Biochemical Kinase Assay (for PI3K, mTOR, CDKs)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα, CDK4/Cyclin D1)

  • Kinase substrate (e.g., synthetic peptide, PIP2)

  • Adenosine triphosphate (ATP), radio-labeled or with a detection-compatible modification

  • Test compound (e.g., this compound)

  • Assay buffer

  • Detection reagent (e.g., scintillation fluid, luminescence-based ADP detection kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the recombinant kinase and the test compound dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding a stop solution or by capturing the product on a filter).

  • Quantify the amount of product formed. For radio-labeled ATP, this can be measured using a scintillation counter. For other methods, follow the detection kit manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Western Blot Analysis for Phosphorylated Proteins

Objective: To determine the effect of a compound on the phosphorylation status of key proteins within a signaling pathway.

Materials:

  • Cancer cell line(s)

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-p-Rb, anti-total AKT, anti-total Rb)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cancer cells with the test compound at various concentrations for a specific time.

  • Lyse the cells in lysis buffer and collect the protein extracts.

  • Quantify the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein (e.g., β-actin).

  • Quantify the band intensities to determine the relative change in protein phosphorylation.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of a compound against COX-1 and COX-2 isoforms.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound

  • Assay buffer

  • Detection system for prostaglandin E2 (PGE2), such as an ELISA kit

Procedure:

  • Prepare serial dilutions of the test compound.

  • In separate wells of a microplate, pre-incubate either COX-1 or COX-2 with the test compound dilutions for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time (e.g., 10-15 minutes) at 37°C.

  • Stop the reaction.

  • Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration for both COX-1 and COX-2.

  • Determine the IC50 values for both enzymes from the respective dose-response curves.

  • Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Conclusion

Based on the extensive body of research on the imidazo[1,2-a]pyridine scaffold, this compound holds significant promise as a multi-targeted anticancer agent. Its structural features suggest a high probability of activity against the PI3K/mTOR and CDK pathways, and potentially COX-2. Further in-depth biological evaluation of this specific compound is warranted to definitively validate these targets and to quantify its potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for such validation studies, enabling a direct comparison with established therapeutic agents and facilitating its potential progression through the drug discovery pipeline.

References

Assessing the Specificity of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. Among these, 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine serves as a key intermediate in the synthesis of potential therapeutic agents. Understanding the kinase selectivity profile of this and related molecules is paramount for advancing drug discovery efforts, minimizing off-target effects, and elucidating mechanisms of action. This guide provides a comparative assessment of the specificity of the imidazo[1,2-a]pyridine scaffold, outlines key experimental protocols for its evaluation, and presents data on well-characterized alternative kinase inhibitors.

Kinase Inhibitory Potential of the Imidazo[1,2-a]pyridine Scaffold

While specific quantitative kinase inhibition data for this compound is not extensively available in the public domain, numerous studies have demonstrated the potential of the broader imidazo[1,2-a]pyridine class as potent and selective kinase inhibitors. The bromine at the 6-position and the chloromethyl group at the 2-position offer versatile handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets.

Research has shown that derivatives of the imidazo[1,2-a]pyridine core can exhibit inhibitory activity against a range of kinases, including those in the PI3K/AKT/mTOR pathway.[1] For instance, certain derivatives have been identified as potent inhibitors of PI3Kα, a key component of this signaling cascade.

Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives

To illustrate the potential specificity of this scaffold, the following table summarizes the inhibitory activity of various imidazo[1,2-a]pyridine derivatives against different kinase targets. This data, gathered from multiple studies, highlights the tunability of the scaffold for achieving selectivity.

Compound/Derivative ClassTarget Kinase(s)IC50/Ki ValuesKey Findings & Reference(s)
Imidazo[1,2-a]pyridine-based compounds DYRK1A, CLK1IC50 in the micromolar rangeA series of synthesized derivatives showed inhibitory activity against DYRK1A and CLK1.[2]
Thiazole derivative of imidazo[1,2-a]pyridine PI3KαIC50 = 0.0028 µMHighly potent and selective for PI3Kα over other PI3K isoforms.
7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines ALK1, ALK2, ALK3, ALK6Potent inhibition, including the R206H ALK2 mutantShowed selectivity against a panel of other kinases.[3]
Imidazo[1,2-a]pyridine derivatives CDK4/6Low nanomolar range activitiesDemonstrated significant tumor growth inhibition in xenograft models.[4]

Comparison with Alternative Well-Characterized Kinase Inhibitors

For a comprehensive assessment, it is crucial to compare the potential specificity of this compound and its derivatives with established, well-characterized kinase inhibitors. The following table presents a selection of multi-kinase inhibitors with publicly available selectivity data, offering a benchmark for future studies.

Alternative InhibitorPrimary Target(s)Selectivity Profile HighlightsReference(s)
Staurosporine Broad-spectrum kinase inhibitorPotently inhibits a wide range of kinases, making it a useful but non-selective tool compound.[5]
Dasatinib BCR-ABL, SRC family kinasesInhibits multiple tyrosine kinases, approved for the treatment of chronic myeloid leukemia.[6]
GDC-0941 (Pictilisib) Pan-PI3K inhibitorPotently inhibits all class I PI3K isoforms.
Palbociclib CDK4/6Highly selective inhibitor of cyclin-dependent kinases 4 and 6.

Experimental Protocols for Specificity Assessment

To definitively characterize the specificity of this compound, a multi-pronged experimental approach is necessary. The following are detailed protocols for key assays.

In Vitro Kinase Profiling

This is the foundational experiment to determine the inhibitory activity of a compound against a broad panel of purified kinases.

Experimental Protocol: Radiometric Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Kinase Reaction Setup: In a 96- or 384-well plate, add the following components in order:

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • A specific peptide or protein substrate for each kinase being tested.

    • The diluted test compound or DMSO as a vehicle control.

    • The purified recombinant kinase enzyme.

  • Initiation of Reaction: Start the phosphorylation reaction by adding a solution of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and spot the reaction mixture onto phosphocellulose filter plates. Wash the plates to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control (DMSO) and incubate under normal cell culture conditions.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the putative target kinase.

  • Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Proteomic Profiling for Off-Target Identification

This unbiased approach aims to identify all cellular proteins that interact with the compound of interest.

Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize an affinity probe by immobilizing this compound or a close analog onto a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring that protein complexes remain intact.

  • Affinity Pulldown: Incubate the cell lysate with the affinity probe beads. As a control, use beads without the immobilized compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of the free compound or by using a denaturing elution buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify the proteins that were specifically enriched in the compound-treated sample compared to the control. These are potential on- and off-target proteins.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important pathways and experimental workflows discussed in this guide.

PI3K_AKT_mTOR_Pathway cluster_inhibitors Potential Inhibition Points RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->PI3K Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., 6-Bromo-2-chloromethyl -imidazo[1,2-a]pyridine) Incubation Incubate Compound with Kinases & ATP Compound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation Detection Measure Kinase Activity Incubation->Detection IC50 Determine IC50 Values Detection->IC50 Selectivity Generate Selectivity Profile IC50->Selectivity CETSA_Workflow start Treat Cells with Compound or Vehicle heat Apply Heat Gradient start->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation to Separate Soluble/Aggregated Proteins lysis->centrifuge analysis Analyze Soluble Fraction (e.g., Western Blot) centrifuge->analysis end Determine Thermal Stabilization of Target analysis->end

References

Safety Operating Guide

Safe Disposal of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents like 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide outlines the essential procedures for the proper disposal of this halogenated organic compound.

Disclaimer: These are general guidelines based on the chemical's classification. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) provided by the manufacturer for the specific chemical you are handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.[1][2][3] All handling of this compound and its associated waste must be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] Care should be taken to avoid dust formation and prevent any contact with skin, eyes, or clothing.[1][3]

Waste Classification and Segregation

This compound is classified as a halogenated organic waste due to the presence of bromine and chlorine atoms.[4] Proper segregation of this waste stream is critical for safety and cost-effective disposal.

  • Do: Collect waste this compound and materials contaminated with it in a designated, compatible, and properly sealed hazardous waste container labeled for "Halogenated Organic Waste".[4][5][6]

  • Do Not: Mix halogenated waste with non-halogenated organic waste.[6][7] Mixing these streams can complicate the disposal process and significantly increase disposal costs.[8]

  • Do Not: Combine this waste with other categories of hazardous materials such as acids, bases, oxidizers, or heavy metals.[4][5][7]

Step-by-Step Disposal Protocol
  • Container Selection: Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5][6]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list all its chemical contents, including "this compound" and any solvents used.[5][6] The label should be affixed to the container before the first drop of waste is added.[6]

  • Waste Collection: Accumulate the waste in the designated satellite accumulation area within your laboratory. Keep the container closed at all times, except when actively adding waste.[5]

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.

  • Primary Disposal Method: The standard and required method for disposing of halogenated organic compounds is through high-temperature incineration at a regulated hazardous waste facility.[4] This process is designed to destroy the organic molecule and manage the resulting acidic gases.

Spill Management

In the event of a spill, ensure the area is well-ventilated and restrict access.

  • Small Spills: Use absorbent pads or other inert absorbent material to contain the spill.[5] Carefully sweep or collect the absorbed material and place it into a sealed, appropriately labeled container for disposal as halogenated waste.[5]

  • Large Spills: Evacuate the immediate area and contact your institution's emergency response team or EHS department immediately.[5]

Safety and Hazard Data Summary
ParameterDataReference
Chemical Classification Halogenated Organic CompoundBased on molecular structure containing bromine and chlorine.[4]
Primary Disposal Route High-Temperature IncinerationStandard for halogenated organic wastes.[4]
Toxicity to Fish No data availableSafety Data Sheets for analogous compounds like 6-BROMO-IMIDAZO[1,2-A]PYRIMIDINE HBR report no data.[3]
Persistence & Degradability No data availableSafety Data Sheets for analogous compounds report no data.[3]
Bioaccumulative Potential No data availableSafety Data Sheets for analogous compounds report no data.[3]
Incompatible Materials Strong oxidizing agents, strong acids, bases, bleach, peroxides.General incompatibility for halogenated solvents.[5][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal start Generate Waste (Pure compound or contaminated materials) waste_class Classify Waste: Is it a Halogenated Organic? start->waste_class halogenated_container Collect in designated 'Halogenated Waste' container waste_class->halogenated_container Yes non_halogenated Follow separate disposal protocol for non-halogenated waste waste_class->non_halogenated No label_container Label Container: 'Hazardous Waste' + Chemical Names halogenated_container->label_container seal_container Keep container tightly sealed in Satellite Accumulation Area label_container->seal_container request_pickup Request pickup by EHS or approved waste contractor seal_container->request_pickup incineration Dispose via high-temperature incineration request_pickup->incineration end Disposal Complete incineration->end

Caption: Decision workflow for handling and disposing of halogenated waste.

References

Personal protective equipment for handling 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine. The following procedures are based on established safety protocols for halogenated and pyridine-containing compounds to ensure a safe laboratory environment.

Hazard Summary

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment.[2][4] The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[4][5][6] A face shield should be used in addition to goggles when there is a significant splash hazard.[6]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[2][4] Inspect gloves for tears or punctures before use.[4] For prolonged contact, consider double gloving or using heavier-duty gloves.[6]
Body Laboratory CoatA fully buttoned lab coat is required to protect against skin contact.[4][7] For specialized experiments, an apron or full bodysuit may be necessary.[7]
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[2][4] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1][8]

Operational Plan: Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[2][4]

  • Verify that an emergency eyewash station and safety shower are accessible.[2]

  • Gather all necessary materials and equipment before starting work.

  • Don the appropriate PPE as outlined in the table above.[4]

2. Weighing and Transfer:

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood to prevent the release of dust or vapors.[4]

  • Use non-sparking tools to prevent ignition sources.[9]

  • Carefully transfer the chemical to the reaction vessel, avoiding the creation of dust.

3. Reaction and Work-up:

  • Perform all reactions in a well-ventilated chemical fume hood.[2][9]

  • Keep the reaction vessel closed whenever possible to minimize the escape of vapors.

  • After the reaction is complete, quench the reaction carefully according to the specific experimental protocol.

4. Cleanup:

  • Decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Wipe down the work area in the fume hood with an appropriate solvent.

  • Dispose of all waste in designated, properly labeled hazardous waste containers.[4]

  • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.[2]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is essential.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4] Seek immediate medical attention.[3]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[4][10] Remove contaminated clothing.[4] If irritation persists, seek medical attention.[4]
Inhalation Move the individual to fresh air.[8][10] If breathing is difficult or stops, provide artificial respiration.[3][10] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[4][9] Rinse the mouth with water.[4][10] Seek immediate medical attention.[3][4]

In case of a spill, evacuate the immediate area. For small spills within a fume hood, use an inert absorbent material like sand or vermiculite for containment.[2] Do not use combustible materials.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including the compound, contaminated materials, and spill cleanup debris, in a designated, properly labeled, and sealed hazardous waste container.[1][4]

  • Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1][9]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_react Conduct Reaction handle_transfer->handle_react cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_wash Remove PPE & Wash Hands cleanup_waste->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.